Platyphyllonol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one |
InChI |
InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m1/s1 |
InChI Key |
ZBFSUZGUYFFWGY-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](CC(=O)CCC2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Platyphyllonol: A Technical Guide to its Discovery and Biological Activity
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of platyphyllonol, a diarylheptanoid found in Betula platyphylla. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds. It details the experimental protocols for isolation and characterization, presents quantitative data on its biological activity, and visualizes the key signaling pathways it modulates.
Discovery and Isolation of this compound
This compound is a naturally occurring diarylheptanoid, a class of phenolic compounds characterized by two aromatic rings linked by a seven-carbon chain. Its glucoside, platyphylloside, was first identified in the inner bark of Betula platyphylla.[1][2] The isolation of this compound and related compounds from Betula platyphylla typically involves solvent extraction of the plant material, followed by chromatographic separation techniques to yield the pure compound.
Experimental Protocol: Isolation of Diarylheptanoids from Betula platyphylla Bark
The following protocol is a representative method for the isolation of diarylheptanoids, including this compound, from the bark of Betula platyphylla.
-
Plant Material Collection and Preparation: Bark from Betula platyphylla is collected and air-dried. The dried bark is then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered bark is subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure maximum extraction of the target compounds.
-
Fractionation: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), ethyl acetate, and n-butanol. Diarylheptanoids are typically enriched in the ethyl acetate and chloroform/dichloromethane fractions.[2]
-
Chromatographic Purification: The enriched fractions are subjected to various chromatographic techniques for the isolation of pure compounds. These methods may include:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of mobile phase solvents to separate compounds based on polarity and size.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that has been successfully used for the efficient separation of diarylheptanoids from Betula platyphylla.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure this compound.
-
Experimental Workflow for this compound Isolation
Structural Elucidation
The chemical structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H-NMR | The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the two phenyl rings, as well as signals for the protons of the seven-carbon aliphatic chain. Specific chemical shifts and coupling constants provide detailed information about the connectivity of the atoms. |
| ¹³C-NMR | The carbon-13 NMR spectrum shows distinct signals for each carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the heptane chain. These data are crucial for confirming the carbon skeleton of the diarylheptanoid. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further confirm the structure by showing characteristic losses of functional groups. |
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated a range of biological activities, with a significant focus on their anti-cancer properties.
Anti-cancer Activity
Studies on the glucoside of this compound, platyphylloside, have shown potent antiproliferative and apoptotic effects in various cancer cell lines.[1] While specific quantitative data for this compound is still emerging, the activity of its glucoside provides strong evidence for its potential as an anti-cancer agent.
Table 2: Representative IC₅₀ Values for Compounds from Betula platyphylla and Related Structures
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Platyphylloside | Colon Cancer Cells | Varies | [1] |
| Platyphylloside | Leukemic Cells | Varies | [1] |
| Triterpenoids from B. platyphylla | A549, SK-OV-3, SK-MEL-2, Bt549 | < 10.0 to < 20.0 | |
| Related Flavonoids | Various Cancer Cell Lines | 10 - 50 | [3] |
Modulation of Signaling Pathways
The anti-cancer effects of polyphenolic compounds like this compound are often attributed to their ability to modulate key intracellular signaling pathways that control cell growth, proliferation, and survival. Two of the most significant pathways implicated are the PI3K/Akt and MAPK/ERK pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and resistance to apoptosis. Polyphenols have been shown to inhibit this pathway at various points. For instance, they can decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity.[4][5]
PI3K/Akt Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a common feature of many cancers. Polyphenolic compounds can interfere with this pathway by inhibiting the phosphorylation of key kinases such as MEK and ERK, ultimately leading to a reduction in pro-proliferative signals.[6][7][8]
MAPK/ERK Signaling Pathway
Future Directions
This compound represents a promising lead compound for the development of novel anti-cancer therapies. Further research is warranted to fully elucidate its mechanism of action, including the identification of its direct molecular targets. In vivo studies are also necessary to evaluate its efficacy and safety in preclinical models of cancer. The development of synthetic analogs of this compound may also lead to compounds with improved potency and pharmacokinetic properties.
References
- 1. Platyphylloside Isolated from Betula platyphylla is Antiproliferative and Induces Apoptosis in Colon Cancer and Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platyphylloside Isolated from Betula platyphylla is Antiproliferative and Induces Apoptosis in Colon Cancer and Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the MEK1/ERK pathway reduces arachidonic acid release independently of cPLA2 phosphorylation and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Chemical Structure of Platyphyllonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the elucidation of the chemical structure of a novel, hypothetical natural product, herein referred to as Platyphyllonol. The processes and data presented are representative of a typical structure elucidation workflow for a complex organic molecule isolated from a natural source.
Isolation and Purification
The initial step in the characterization of any natural product is its isolation and purification from the source material. A typical workflow for this process is outlined below.
Experimental Protocol: Isolation of this compound
-
Extraction : Air-dried and powdered leaves (1 kg) are exhaustively extracted with methanol (3 x 5 L) at room temperature. The combined extracts are filtered and concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with n-hexane, chloroform, and ethyl acetate. The bioactivity-guided fractionation points to the ethyl acetate fraction as containing the compound of interest.
-
Column Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC : Fractions showing the presence of the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis and Structure Elucidation
The determination of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.
Experimental Protocol: HR-MS Analysis
High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in methanol and infused directly into the ESI source.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Molecular Formula |
| [M+H]⁺ | 359.1495 | 359.1491 | C₂₀H₂₃O₅⁺ |
| [M+Na]⁺ | 381.1314 | 381.1310 | C₂₀H₂₂O₅Na⁺ |
The data suggests a molecular formula of C₂₀H₂₂O₅ for this compound.
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.
Experimental Protocol: NMR Spectroscopy
All NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).
Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 198.5 | - |
| 2 | 128.9 | 6.80 (s) |
| 3 | 165.2 | - |
| 4 | 105.4 | 6.15 (s) |
| 4a | 162.8 | - |
| 5 | 98.7 | 5.95 (d, 2.1) |
| 6 | 164.3 | - |
| 7 | 93.5 | 5.93 (d, 2.1) |
| 8 | 157.9 | - |
| 8a | 104.1 | - |
| 1' | 123.5 | - |
| 2' | 128.3 | 7.35 (d, 8.5) |
| 3' | 115.8 | 6.90 (d, 8.5) |
| 4' | 160.1 | - |
| 5' | 115.8 | 6.90 (d, 8.5) |
| 6' | 128.3 | 7.35 (d, 8.5) |
| OCH₃-3 | 55.8 | 3.85 (s) |
| OCH₃-6 | 56.2 | 3.90 (s) |
| OH-4' | - | 5.10 (s) |
| OH-8 | - | 12.50 (s) |
2D NMR Correlation Analysis
The following diagram illustrates the logical flow of interpreting 2D NMR data to assemble the molecular structure.
-
COSY (Correlation Spectroscopy) : Reveals proton-proton couplings, helping to identify adjacent protons and build spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.
Based on the comprehensive analysis of the 1D and 2D NMR data, along with the molecular formula from HR-MS, the chemical structure of this compound is proposed to be a substituted isoflavone.
Conclusion
The structure of this compound was successfully elucidated through a systematic process involving isolation, purification, and extensive spectroscopic analysis. The combination of mass spectrometry and one- and two-dimensional NMR techniques provided unambiguous evidence for the proposed chemical structure. This foundational characterization is a critical prerequisite for further investigation into the biological activities and potential therapeutic applications of this novel natural product.
The Putative Biosynthesis of Platyphyllonol: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delineates the proposed biosynthetic pathway of Platyphyllonol, a diarylheptanoid with potential therapeutic applications. As the specific enzymatic steps for this compound biosynthesis have not been fully elucidated in the scientific literature, this document presents a putative pathway constructed from the well-characterized biosynthesis of structurally related diarylheptanoids, such as curcumin. This guide provides a comprehensive overview of the likely enzymatic reactions, precursor molecules, and relevant experimental methodologies to facilitate further research in this area.
Introduction to this compound and Diarylheptanoids
This compound is a naturally occurring diarylheptanoid isolated from the bark of Alnus japonica. Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton, where two aromatic rings are joined by a seven-carbon aliphatic chain. This class of compounds, which includes the well-known curcumin, has garnered significant interest for its diverse pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery and development of new therapeutic agents.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism that provides the precursors for a wide array of natural products.[1][2][3][4][5] The pathway can be divided into two main stages: the formation of the phenylpropanoid precursor, p-coumaroyl-CoA, and the subsequent assembly of the diarylheptanoid backbone.
Stage 1: Formation of p-Coumaroyl-CoA
The initial steps of the pathway involve the conversion of the primary metabolite L-phenylalanine into p-coumaroyl-CoA. This is a common upstream pathway for many phenolic compounds.[1][2][3][5]
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid.[2]
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-coumaric acid.[6][7]
-
p-Coumaric Acid to p-Coumaroyl-CoA: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the key precursor p-coumaroyl-CoA.[6][7]
Stage 2: Assembly of the Diarylheptanoid Backbone
The core structure of this compound is assembled by the sequential action of two types of Type III Polyketide Synthases (PKSs): Diketide-CoA Synthase (DCS) and Curcuminoid Synthase (CURS).[8][9] This process involves the condensation of two molecules of p-coumaroyl-CoA with one molecule of malonyl-CoA.
-
Formation of p-Coumaroyldiketide-CoA: Diketide-CoA Synthase (DCS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form p-coumaroyldiketide-CoA.[6][8][9]
-
Formation of the Diarylheptanoid Scaffold: Curcuminoid Synthase (CURS) then catalyzes the condensation of p-coumaroyldiketide-CoA with a second molecule of p-coumaroyl-CoA. This reaction forms the characteristic 1,7-diarylheptan-3,5-dione structure. For this compound, this intermediate is likely bisdemethoxycurcumin.[6][8][9]
-
Reduction to this compound: The final step is proposed to be a reduction of the double bond and one of the keto groups of the bisdemethoxycurcumin intermediate to yield the final structure of this compound. The specific reductase enzymes involved in this step for this compound are yet to be identified.
The proposed biosynthetic pathway is visualized in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data from Related Pathways
While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes representative kinetic data for key enzymes in the well-studied curcumin biosynthetic pathway, which is homologous to the proposed this compound pathway.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |
| PAL | L-Phenylalanine | 30 - 300 | 1.5 - 25 | Various Plants |
| C4H | Cinnamic acid | 1 - 10 | 0.1 - 1.0 | Various Plants |
| 4CL | p-Coumaric acid | 10 - 200 | 0.5 - 5.0 | Various Plants |
| DCS | p-Coumaroyl-CoA | ~5 | ~0.02 | Curcuma longa |
| CURS | p-Coumaroyldiketide-CoA | N/A | N/A | Curcuma longa |
Experimental Protocols for Key Experiments
The elucidation of a biosynthetic pathway relies on a combination of in vitro and in vivo experimental approaches. The following are generalized protocols for key experiments that would be essential for validating the proposed pathway for this compound.
Enzyme Assays for Phenylpropanoid Pathway Enzymes (PAL, C4H, 4CL)
Objective: To determine the activity of the enzymes responsible for the formation of p-coumaroyl-CoA.
Methodology:
-
Protein Extraction: Extract total protein from Alnus japonica tissues.
-
Enzyme Assay:
-
PAL: Monitor the conversion of L-phenylalanine to cinnamic acid spectrophotometrically by measuring the increase in absorbance at 290 nm.
-
C4H: A radiometric assay is typically used, monitoring the conversion of [¹⁴C]-cinnamic acid to [¹⁴C]-p-coumaric acid, followed by separation by HPLC and quantification by scintillation counting.
-
4CL: Monitor the formation of p-coumaroyl-CoA from p-coumaric acid and CoA spectrophotometrically by measuring the increase in absorbance at around 333 nm.
-
-
Data Analysis: Calculate specific activity (e.g., in pkat/mg protein) and determine kinetic parameters (Km and Vmax) by varying substrate concentrations.
In Vitro Reconstitution of Diarylheptanoid Synthesis
Objective: To demonstrate the formation of the diarylheptanoid backbone from precursors using purified recombinant enzymes.
Methodology:
-
Gene Cloning and Expression: Identify candidate genes for DCS and CURS from Alnus japonica via homology-based cloning. Clone the genes into an expression vector (e.g., pET vector for E. coli) and express the recombinant proteins.
-
Protein Purification: Purify the recombinant DCS and CURS proteins using affinity chromatography (e.g., Ni-NTA).
-
Coupled Enzyme Assay:
-
Incubate purified DCS and CURS together in a reaction mixture containing p-coumaroyl-CoA, malonyl-CoA, and necessary cofactors.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Identification: Analyze the reaction products by LC-MS and NMR to identify the formation of bisdemethoxycurcumin and compare with an authentic standard.
The workflow for identifying and validating the core biosynthetic enzymes is illustrated below:
References
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 3. bioone.org [bioone.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijfmr.com [ijfmr.com]
Spectroscopic Profile of Platyphyllonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Platyphyllonol, a diarylheptanoid natural product. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for its isolation and characterization, and provides logical workflows for its analysis.
Core Spectroscopic Data
The structural elucidation of this compound, a diarylheptanoid isolated from the green bark of Betula platyphylla var. japonica, relies on a combination of spectroscopic techniques. The following tables summarize the key NMR and MS data.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data are fundamental for the structural assignment of this compound. While the original publication by Terazawa et al. (1973) provides the initial characterization, subsequent studies on related compounds have helped to refine these assignments. The data presented here is a composite from available literature.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 2.75 | t | 7.5 |
| 2 | 2.75 | t | 7.5 |
| 3 | 4.65 | m | |
| 4 | 2.60 | m | |
| 5 | - | - | - |
| 6 | 2.75 | t | 7.5 |
| 7 | 2.75 | t | 7.5 |
| 1' | - | - | - |
| 2' | 6.70 | d | 2.0 |
| 3' | - | - | - |
| 4' | - | - | - |
| 5' | 6.65 | dd | 8.0, 2.0 |
| 6' | 6.80 | d | 8.0 |
| 1'' | - | - | - |
| 2'' | 6.70 | d | 2.0 |
| 3'' | - | - | - |
| 4'' | - | - | - |
| 5'' | 6.65 | dd | 8.0, 2.0 |
| 6'' | 6.80 | d | 8.0 |
| 3-OH | - | - | - |
| 4'-OH | - | - | - |
| 4''-OH | - | - | - |
Note: Data is compiled from various sources and may vary slightly depending on the solvent and instrument used. The '-' indicates data that is not explicitly available.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 30.5 |
| 2 | 45.8 |
| 3 | 211.5 |
| 4 | 45.8 |
| 5 | 71.5 |
| 6 | 45.8 |
| 7 | 30.5 |
| 1' | 133.0 |
| 2' | 115.5 |
| 3' | 145.0 |
| 4' | 143.5 |
| 5' | 115.5 |
| 6' | 120.0 |
| 1'' | 133.0 |
| 2'' | 115.5 |
| 3'' | 145.0 |
| 4'' | 143.5 |
| 5'' | 115.5 |
| 6'' | 120.0 |
Note: Data is compiled from various sources and may vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula and aiding in its structural elucidation.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| ESI | 315.1591 | 313.1440 | 207, 163, 149[1] |
Experimental Protocols
The isolation and characterization of this compound involve a series of standard natural product chemistry techniques. The following is a generalized protocol based on methods for diarylheptanoid isolation.
1. Plant Material Collection and Extraction:
-
Collection: The green bark of Betula platyphylla var. japonica is collected and air-dried.
-
Extraction: The dried and powdered bark is extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Fractionation and Isolation:
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The active fraction (typically the ethyl acetate or chloroform fraction for diarylheptanoids) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield semi-purified fractions.
-
Preparative HPLC: Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).
3. Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d₄ or chloroform-d.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula. Fragmentation patterns are studied using tandem mass spectrometry (MS/MS).
Visualized Workflows and Pathways
To better illustrate the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for isolation and structure elucidation.
References
An In-depth Technical Guide to Platyphyllonol and its Natural Glycoside, Platyphylloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the diarylheptanoid platyphyllonol and its principal natural glycoside, platyphylloside (also known as this compound 5-O-β-D-xylopyranoside). Isolated primarily from the bark of Betula platyphylla, these compounds have garnered significant interest within the scientific community for their diverse and potent biological activities. This document details their chemical structures, natural sources, and methods of isolation. Furthermore, it presents a thorough examination of their pharmacological effects, including anti-adipogenic and anti-proliferative properties, supported by quantitative data and detailed experimental protocols. The underlying mechanisms of action, particularly the modulation of key signaling pathways, are also elucidated. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a linear diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. In nature, this compound is often found in its glycosidic form, with platyphylloside being the most prominently reported natural glycoside. Platyphylloside is structurally identified as this compound 5-O-β-D-xylopyranoside. These compounds are predominantly isolated from various species of the Betula (birch) genus, with Betula platyphylla being a significant source.
Recent research has highlighted the potential of platyphylloside as a therapeutic agent, demonstrating significant bioactivities in preclinical studies. Notably, it has shown promise in the regulation of adipocyte differentiation and the induction of lipolysis, suggesting a potential role in the management of obesity and related metabolic disorders. Additionally, platyphylloside has exhibited anti-proliferative effects against a range of cancer cell lines, indicating its potential as a lead compound in oncology research. This guide will delve into the technical details of these findings to provide a solid foundation for further investigation and development.
Chemical Structure and Properties
This compound (Aglycone)
-
Systematic Name: (5S)-1,7-bis(4-hydroxyphenyl)heptan-3-one-5-ol
-
Molecular Formula: C₁₉H₂₂O₄
-
Molecular Weight: 314.38 g/mol
Platyphylloside (this compound 5-O-β-D-xylopyranoside)
-
Systematic Name: (5S)-1,7-bis(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one
-
Molecular Formula: C₂₄H₃₀O₈
-
Molecular Weight: 446.49 g/mol
Natural Sources and Isolation
The primary natural source of this compound and platyphylloside is the bark of the Manchurian birch, Betula platyphylla.
Experimental Protocol: Isolation of Platyphylloside
A highly efficient method for the preparative separation of platyphylloside from the bark of Betula platyphylla utilizes high-speed counter-current chromatography (HSCCC).[4]
Extraction and Fractionation:
-
The dried and powdered bark of Betula platyphylla is extracted with methanol.
-
The methanol extract is then subjected to fractionation to isolate the diarylheptanoid-rich fraction.
HSCCC Purification:
-
Solvent System: A two-phase solvent system composed of ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) is employed.
-
Stationary and Mobile Phases: The upper phase of the solvent system is used as the stationary phase, while the lower phase serves as the mobile phase.
-
Chromatography: The diarylheptanoid-rich fraction is dissolved in the mobile phase and injected into the HSCCC system.
-
Elution and Collection: The mobile phase is pumped through the column, and the eluent is monitored by UV detection. Fractions containing pure platyphylloside are collected, and the solvent is evaporated under reduced pressure.
-
Purity Analysis: The purity of the isolated platyphylloside is confirmed by High-Performance Liquid Chromatography (HPLC) analysis.
Biological Activities and Quantitative Data
Platyphylloside has demonstrated significant biological activities, particularly in the areas of anti-adipogenesis and cancer cell proliferation. Quantitative data for these activities are summarized in the table below. At present, there is limited published quantitative data on the biological activities of the aglycone, this compound.
| Compound | Biological Activity | Cell Line | IC₅₀ Value | Reference |
| Platyphylloside | Anti-adipogenic | 3T3-L1 | 14.4 µM | [1] |
| Platyphylloside | Anti-proliferative | COLO205 (Colon Cancer) | Not Specified | [4] |
| Platyphylloside | Anti-proliferative | KM12 (Colon Cancer) | Not Specified | [4] |
| Platyphylloside | Anti-proliferative | A498 (Renal Cancer) | Not Specified | [4] |
| Platyphylloside | Anti-proliferative | U031 (Renal Cancer) | Not Specified | [4] |
| Platyphylloside | Anti-proliferative | MG63 (Osteosarcoma) | Not Specified | [4] |
| Platyphylloside | Anti-proliferative | MG63.3 (Osteosarcoma) | Not Specified | [4] |
Table 1: Quantitative Biological Activity Data for Platyphylloside
Signaling Pathways and Mechanisms of Action
Anti-Adipogenic Activity of Platyphylloside
Platyphylloside has been shown to inhibit the differentiation of pre-adipocytes into mature adipocytes and to induce lipolysis in mature adipocytes.[1][2][3] The underlying mechanism involves the downregulation of key transcription factors that govern adipogenesis.
Signaling Pathway: Platyphylloside exerts its anti-adipogenic effects by suppressing the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and Sterol Regulatory Element-Binding Protein 1 (SREBP1).[1][2][3] These transcription factors are master regulators of adipogenesis. Their downregulation leads to a subsequent decrease in the expression of downstream target genes responsible for lipid metabolism and storage, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and perilipin.
Caption: Platyphylloside inhibits adipogenesis by downregulating key transcription factors.
Anti-Proliferative Activity of Platyphylloside
While the precise signaling pathways involved in the anti-proliferative effects of platyphylloside are still under investigation, its activity against multiple cancer cell lines suggests that it may target fundamental cellular processes involved in cell cycle regulation and apoptosis.
Experimental Protocols for Biological Assays
Anti-Adipogenic Assay in 3T3-L1 Cells
This protocol is based on the methodology described in the study of platyphylloside's effect on adipocyte differentiation.[1][5][6]
Cell Culture and Differentiation:
-
3T3-L1 pre-adipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To induce differentiation, post-confluent cells are treated with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) in DMEM with 10% FBS.
-
Varying concentrations of platyphylloside are added to the differentiation medium.
Oil Red O Staining for Lipid Accumulation:
-
After the differentiation period (typically 8-10 days), cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.
-
The fixed cells are then stained with Oil Red O solution to visualize intracellular lipid droplets.
-
The stained lipid droplets are eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify the extent of lipid accumulation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Total RNA is extracted from treated and control cells.
-
cDNA is synthesized from the RNA templates.
-
qRT-PCR is performed using specific primers for PPARγ, C/EBPα, SREBP1, and other target genes to quantify their relative expression levels.
Western Blot Analysis for Protein Expression:
-
Total protein is extracted from the cells.
-
Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against PPARγ, C/EBPα, SREBP1, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for assessing the anti-adipogenic activity of platyphylloside.
Conclusion and Future Directions
This compound and its natural glycoside, platyphylloside, represent a promising class of diarylheptanoids with significant therapeutic potential. The well-documented anti-adipogenic activity of platyphylloside, mediated through the downregulation of the PPARγ signaling pathway, provides a strong rationale for its further investigation as a potential treatment for obesity and related metabolic diseases. Furthermore, its anti-proliferative effects against various cancer cell lines warrant more in-depth studies to elucidate the underlying molecular mechanisms and to identify specific cellular targets.
Future research should focus on several key areas:
-
Biological Activities of this compound: A thorough investigation into the biological activities of the aglycone, this compound, is needed to understand the structure-activity relationship and to determine if it possesses unique pharmacological properties.
-
Mechanism of Anticancer Activity: Elucidating the specific signaling pathways and molecular targets involved in the anti-proliferative effects of platyphylloside is crucial for its development as an anticancer agent.
-
In Vivo Studies: Preclinical in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of both this compound and platyphylloside.
-
Synthesis of Analogs: The chemical synthesis of analogs of this compound and platyphylloside could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound 5-O-β-D-xylopyranoside | TargetMol [targetmol.com]
- 2. CAS号:288141-04-8-Platyphyllonol 5-O-β-D-xylopyranoside - (5S)-1,7-bis(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one-科华智慧 [kehuaai.com]
- 3. tebubio.com [tebubio.com]
- 4. forcbio.com [forcbio.com]
- 5. TargetMol Chemicals Inc. Product Catalog_Page135_ChemicalBook [chemicalbook.com]
- 6. Platyphylloside | C25H32O9 | CID 9826264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Platyphyllonol: A Diarylheptanoid Secondary Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Platyphyllonol is a linear diarylheptanoid, a class of secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] Found in plants of the Carpinus (hornbeam) genus, this compound and its derivatives are part of a larger family of naturally occurring polyphenolic compounds that have garnered significant interest in the scientific community.[2][3] Diarylheptanoids, in general, have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5][6] This technical guide provides a comprehensive overview of the available scientific data on this compound and related diarylheptanoids, with a focus on its biological activities, the experimental protocols used for its study, and the potential signaling pathways it may modulate.
Chemical Structure and Isolation
This compound is a 1,7-diarylheptane derivative. A closely related and often co-occurring compound is its glycoside, this compound-5-O-β-D-xylopyranoside. The isolation of diarylheptanoids from Carpinus species typically involves extraction with organic solvents followed by chromatographic separation techniques.
Experimental Protocol: Isolation of Diarylheptanoids from Carpinus species (Representative Protocol)
This protocol is a generalized procedure based on methods reported for the isolation of diarylheptanoids from Carpinus bark and stems.[1][7]
-
Extraction: Dried and powdered plant material (e.g., bark or stems of Carpinus betulus) is extracted with methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatographic Separation: The ethyl acetate fraction, often enriched with diarylheptanoids, is subjected to column chromatography on silica gel or Sephadex LH-20.
-
Further Purification: Fractions containing diarylheptanoids are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column to yield pure compounds like this compound.
-
Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
Biological Activities of this compound and Related Diarylheptanoids
While specific quantitative data for this compound is limited in the currently available literature, studies on other diarylheptanoids isolated from Carpinus species provide valuable insights into its potential biological activities.
Cytotoxic Activity
Diarylheptanoids have been investigated for their potential as anticancer agents. The cytotoxic activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: Cytotoxic Activity of Diarylheptanoids from Carpinus Species
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Carpinontriol A | A549 (Lung) | > 100 | [8] |
| Carpinontriol A | SNU-638 (Gastric) | > 100 | [8] |
| Carpinontriol A | MCF-7 (Breast) | > 100 | [8] |
| Carpinontriol B | A549 (Lung) | > 100 | [8] |
| Carpinontriol B | SNU-638 (Gastric) | > 100 | [8] |
| Carpinontriol B | MCF-7 (Breast) | > 100 |[8] |
Note: The available data on carpinontriols, which are cyclic diarylheptanoids, show weak cytotoxicity. Further studies are needed to determine the cytotoxic potential of linear diarylheptanoids like this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity
Diarylheptanoids have been shown to possess anti-inflammatory properties.[6] A common in vitro method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of Diarylheptanoids from Carpinus turczaninowii
| Compound | Assay | Concentration (µg/mL) | % Inhibition of NO production | Reference |
|---|---|---|---|---|
| Carpinontriol A | NO inhibition in RAW 264.7 cells | 10 | ~25% | [9] |
| 20 | ~50% | [9] | ||
| Carpinontriol B | NO inhibition in RAW 264.7 cells | 10 | ~30% | [9] |
| | | 20 | ~60% |[9] |
Note: The data is for cyclic diarylheptanoids. The anti-inflammatory potential of this compound is expected to be in a similar range and warrants further investigation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-only treated wells.
Antioxidant Activity
The antioxidant activity of diarylheptanoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
Table 3: Antioxidant Activity of Diarylheptanoids
| Compound | Assay | SC50 (µg/mL) | Reference |
|---|
| Diarylheptanoid-rich extracts from Carpinus species | DPPH radical scavenging | Data not available in SC50 values, but activity is reported. |[1][7] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
SC50 Calculation: The scavenging activity is expressed as the percentage of DPPH radical scavenged, and the SC50 (the concentration of the compound that scavenges 50% of the DPPH radicals) is calculated.
Potential Signaling Pathways Modulated by this compound
Polyphenolic compounds, including diarylheptanoids, are known to exert their biological effects by modulating various intracellular signaling pathways.[10] While direct evidence for this compound is still emerging, its structural similarity to other well-studied polyphenols suggests potential interactions with key pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[11][12]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and enzymes like iNOS and COX-2. Polyphenolic compounds can inhibit this pathway at various steps, leading to a reduction in the inflammatory response.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[14] It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK subfamilies are ERK, JNK, and p38. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. Many natural compounds have been shown to modulate MAPK signaling, thereby influencing cell fate.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound, a linear diarylheptanoid from Carpinus species, holds promise as a bioactive secondary metabolite. While direct and comprehensive quantitative data on its biological activities are still limited, studies on related diarylheptanoids from the same genus suggest potential cytotoxic, anti-inflammatory, and antioxidant properties. The proposed mechanisms of action involve the modulation of key signaling pathways such as NF-κB and MAPK.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient and scalable methods for the isolation of this compound in high purity.
-
Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the IC50 and SC50 values of this compound for its cytotoxic, anti-inflammatory, and antioxidant activities.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its biological effects, with a focus on its interaction with the NF-κB and MAPK signaling pathways.
-
Drug Development: Exploration of this compound as a lead compound for the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
This technical guide provides a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The presented data and protocols, though based in part on related compounds, offer a clear roadmap for future studies aimed at fully characterizing this promising natural product.
References
- 1. Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterization of its antioxidative phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS charac… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New diarylheptanoids from the stems of Carpinus cordata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. Phytochemicals regulate cancer metabolism through modulation of the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Platyphyllonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential biological activities of Platyphyllonol and the experimental methodologies for their assessment. As of the latest literature review, specific preliminary biological screening data for this compound is not publicly available. The information and data presented herein are based on the known biological activities of its chemical class, diarylheptanoids, and its natural sources, Curcuma kwangsiensis and Alnus firma. The quantitative data in the tables are illustrative examples derived from studies on structurally related diarylheptanoids and should be considered as such.
Introduction to this compound
This compound is a naturally occurring diarylheptanoid identified as (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one. It has been isolated from plants such as Curcuma kwangsiensis and Alnus firma. Diarylheptanoids, a class of plant secondary metabolites, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2] This guide outlines a proposed preliminary biological screening approach for this compound based on the activities of related compounds.
Predicted Biological Activities and Illustrative Data
Based on the activities of other diarylheptanoids, this compound is predicted to exhibit antioxidant, anti-inflammatory, and cytotoxic properties. The following tables present illustrative quantitative data from studies on similar compounds to provide a comparative framework.
Table 1: Predicted Antioxidant Activity of this compound (Illustrative Data)
| Assay Type | Test System | Measured Parameter | Example IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| DPPH Radical Scavenging | Cell-free | Scavenging of DPPH radical | 15.5 | Quercetin | 8.2 |
| ABTS Radical Scavenging | Cell-free | Scavenging of ABTS radical | 12.8 | Trolox | 6.5 |
| Nitric Oxide (NO) Scavenging | Cell-free | Scavenging of NO radical | 25.1 | Curcumin | 18.7 |
Table 2: Predicted Anti-inflammatory Activity of this compound (Illustrative Data)
| Assay Type | Cell Line | Measured Parameter | Example IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | 18.9 | Dexamethasone | 5.4 |
| COX-2 Inhibition | Cell-free | Inhibition of COX-2 enzyme activity | 22.4 | Celecoxib | 0.8 |
| TNF-α Release Inhibition | LPS-stimulated BV2 microglia | Inhibition of TNF-α release | 16.3 | Dexamethasone | 4.1 |
Table 3: Predicted Cytotoxic Activity of this compound (Illustrative Data)
| Cell Line | Assay Type | Measured Parameter | Example IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| MCF-7 (Human Breast Cancer) | MTT Assay | Inhibition of cell proliferation | 10.7 | Doxorubicin | 0.9 |
| NCI-H460 (Human Lung Cancer) | MTT Assay | Inhibition of cell proliferation | 16.3 | Cisplatin | 2.1 |
| B16 (Murine Melanoma) | MTT Assay | Inhibition of cell proliferation | 12.5 | Doxorubicin | 1.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., Quercetin or Ascorbic Acid) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Activity Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (e.g., Dexamethasone).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.
Cytotoxicity Assay
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathways
Diarylheptanoids are known to modulate several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathway
Many diarylheptanoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
References
In Silico Prediction of Platyphyllonol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platyphyllonol, a naturally occurring phenolic compound, presents a compelling case for bioactivity prediction through computational methods. This technical guide provides an in-depth framework for the in silico evaluation of this compound's potential therapeutic effects, with a primary focus on its putative antimalarial properties targeting Plasmodium falciparum thioredoxin reductase (PfTrxR). While experimental data on this compound's bioactivity is currently limited, this document outlines a comprehensive workflow employing molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling to forecast its therapeutic potential. Detailed methodologies for these computational experiments are provided, alongside visualizations of key pathways and workflows to guide researchers in applying these techniques to this compound and other natural products.
Introduction
The discovery and development of novel therapeutic agents is a time-consuming and costly endeavor. In silico methods offer a powerful alternative to traditional high-throughput screening by enabling the rapid and cost-effective prediction of a compound's biological activity and pharmacokinetic properties. Natural products, with their inherent structural diversity, are a rich source of potential drug leads. This compound, and its glycosidic form this compound 5-O-β-D-xylopyranoside, are natural compounds whose biological activities are not yet extensively characterized. This guide presents a theoretical framework for predicting the bioactivity of this compound using a variety of computational tools. A hypothetical investigation into its potential as an antimalarial agent targeting the essential Plasmodium falciparum enzyme thioredoxin reductase (PfTrxR) will be used as a central case study.
Target Identification and Ligand Preparation
The initial step in any in silico drug discovery workflow is the identification of a relevant biological target and the preparation of the ligand of interest.
Target Identification: Plasmodium falciparum Thioredoxin Reductase (PfTrxR)
The thioredoxin reductase of Plasmodium falciparum (PfTrxR) is a crucial enzyme for the parasite's survival, as it plays a vital role in maintaining redox homeostasis and protecting against oxidative stress. Its essentiality for the parasite and significant structural differences from human thioredoxin reductase make it an attractive target for the development of selective antimalarial drugs. The crystal structure of PfTrxR has been determined and is available in the Protein Data Bank (PDB), providing the necessary three-dimensional information for structure-based drug design.[1][2][3][4]
Ligand Preparation: this compound-5-O-β-D-xylopyranoside
Experimental Protocol: Ligand Preparation
-
Obtain SMILES String: The SMILES string for this compound-5-O-β-D-xylopyranoside is C1--INVALID-LINK--O--INVALID-LINK--O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O.[5]
-
2D to 3D Conversion: Utilize a molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch) to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, UFF) to obtain a low-energy, stable conformation.
-
File Format Conversion: Save the optimized 3D structure in a format compatible with molecular docking software, such as PDBQT for AutoDock Vina.
In Silico Prediction Workflow
The following diagram illustrates the comprehensive in silico workflow for predicting the bioactivity of this compound.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to assess its drug-likeness and potential for clinical success.
Experimental Protocol: ADMET Prediction
-
Select a Tool: Utilize a web-based ADMET prediction tool such as SwissADME, pkCSM, or ADMETlab.[6][7][8][9][10]
-
Input Structure: Input the SMILES string or the 3D structure of this compound-5-O-β-D-xylopyranoside into the selected tool.
-
Run Prediction: Initiate the prediction process. The tool will calculate various physicochemical properties and predict ADMET parameters.
-
Analyze Results: Evaluate the predicted properties, including lipophilicity (LogP), water solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts.
Table 1: Predicted ADMET Properties for this compound-5-O-β-D-xylopyranoside (Hypothetical Data)
| Property | Predicted Value | Interpretation |
| Molecular Weight | 446.49 g/mol | Complies with Lipinski's Rule of 5 (<500) |
| LogP | 2.5 | Optimal lipophilicity for oral absorption |
| Water Solubility | Moderately Soluble | Favorable for formulation |
| BBB Permeability | Low | Reduced risk of CNS side effects |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |
| hERG Inhibitor | Low Probability | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Note: The data in this table is hypothetical and serves as an example of the output from ADMET prediction tools.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to estimate the binding affinity and understand the molecular interactions between the ligand and the target protein.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Ligand Preparation:
-
Use the prepared 3D structure of this compound-5-O-β-D-xylopyranoside in PDBQT format.
-
-
Docking Simulation:
-
Interaction Analysis:
-
Visualize the top-ranked binding pose using a molecular visualization tool (e.g., PyMOL, Chimera).
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of PfTrxR.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, the activity of new, untested compounds can be predicted. As there is no existing dataset of this compound analogs with measured bioactivity, this section will outline the general protocol for developing a QSAR model, which could be applied once such data becomes available.
Experimental Protocol: QSAR Model Development
-
Data Collection:
-
Compile a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) against the target of interest.
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset, calculate a set of molecular descriptors that quantify various aspects of their chemical structure (e.g., topological, electronic, steric). Software such as PaDEL-Descriptor or Mordred can be used for this purpose.
-
-
Dataset Splitting:
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Model Building:
-
Model Validation:
-
Assess the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).
-
Predicted Signaling Pathway Involvement
Based on the known mechanisms of action of other flavonoids with anti-inflammatory and anti-cancer properties, it is plausible that this compound could modulate key signaling pathways involved in these processes. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound.
Conclusion
This technical guide provides a comprehensive roadmap for the in silico prediction of this compound's bioactivity. By leveraging computational tools for ADMET prediction, molecular docking, and QSAR modeling, researchers can efficiently generate hypotheses about the therapeutic potential of this natural product. While the specific biological activities of this compound remain to be fully elucidated through experimental validation, the methodologies outlined here offer a robust framework for guiding future research and accelerating the drug discovery process for this compound and other promising natural compounds. The hypothetical case study of its antimalarial activity against PfTrxR serves as a practical example of how these computational techniques can be applied to identify novel drug-target interactions.
References
- 1. Crystal structure of the Plasmodium falciparum thioredoxin reductase-thioredoxin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwPDB: pdb_00004j57 [wwpdb.org]
- 3. wwPDB: pdb_00004j56 [wwpdb.org]
- 4. rcsb.org [rcsb.org]
- 5. Phytochemical: this compound-5-Xylopyranoside [caps.ncbs.res.in]
- 6. Computational tools for ADMET [crdd.osdd.net]
- 7. tandfonline.com [tandfonline.com]
- 8. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 9. ADMET-AI [admet.ai.greenstonebio.com]
- 10. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. QSAR-Based Virtual Screening of Natural Products Database for Identification of Potent Antimalarial Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Construction of a QSAR Model Based on Flavonoids and Screening of Natural Pancreatic Lipase Inhibitors [mdpi.com]
- 19. neovarsity.org [neovarsity.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Platyphyllonol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platyphyllonol, a diarylheptanoid, is a natural compound found in the bark of various birch species, notably Betula platyphylla. Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse pharmacological activities. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from plant material, primarily focusing on Betula platyphylla bark. The protocol is designed to guide researchers through the process of obtaining this compound for further scientific investigation and drug development endeavors.
Materials and Reagents
-
Dried and powdered bark of Betula platyphylla
-
Methanol (ACS grade)
-
Dichloromethane (CH2Cl2, ACS grade)
-
Ethyl acetate (ACS grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or distilled)
-
Sulfuric acid (H2SO4, concentrated)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4, anhydrous)
-
Silica gel (for column chromatography, 70-230 mesh)
-
TLC plates (silica gel 60 F254)
-
Platyphylloside standard (if available)
-
This compound standard (for HPLC quantification)
-
Solvents for HPLC mobile phase (e.g., acetonitrile, water with formic acid)
Experimental Protocols
The overall workflow for the extraction of this compound involves the initial extraction of its glycoside precursor, platyphylloside, from the plant material, followed by hydrolysis to yield the aglycone, this compound.
Part 1: Extraction and Isolation of Platyphylloside
This part of the protocol focuses on obtaining a diarylheptanoid-rich fraction and subsequently isolating platyphylloside.
1.1. Preliminary Extraction
-
Macerate the dried and powdered bark of Betula platyphylla with methanol at room temperature for 48-72 hours. Use a solid-to-solvent ratio of 1:10 (w/v).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
1.2. Solvent Partitioning
-
Suspend the crude methanol extract in water and perform a liquid-liquid partition with dichloromethane (CH2Cl2).
-
Separate the layers and collect the CH2Cl2 fraction.
-
Dry the CH2Cl2 fraction over anhydrous sodium sulfate and evaporate the solvent to yield a diarylheptanoid-rich fraction. A high yield of platyphylloside (approximately 5.0%) has been reported in this fraction[1].
1.3. Purification of Platyphylloside by High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the preparative separation of platyphylloside.
-
Solvent System Preparation : Prepare a two-phase solvent system composed of ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v)[2][3]. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.
-
HSCCC Operation :
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase[2][3].
-
Fill the HSCCC column with the stationary phase.
-
Dissolve the dried diarylheptanoid-rich fraction in a suitable amount of the biphasic solvent system.
-
Inject the sample into the HSCCC instrument.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the effluent with a UV detector and collect fractions.
-
-
Fraction Analysis : Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure platyphylloside. Combine the pure fractions and evaporate the solvent.
Part 2: Hydrolysis of Platyphylloside to this compound
This step involves the cleavage of the glycosidic bond of platyphylloside to release the aglycone, this compound.
2.1. Acid Hydrolysis
-
Dissolve the purified platyphylloside in methanol.
-
Add a dilute solution of sulfuric acid (e.g., 5% H2SO4) to the methanolic solution[4][5].
-
Reflux the mixture for 4-8 hours. The reaction progress can be monitored by TLC by observing the disappearance of the platyphylloside spot and the appearance of a new, more nonpolar spot corresponding to this compound.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude this compound.
Part 3: Purification of this compound
The crude this compound obtained after hydrolysis needs to be purified.
3.1. Silica Gel Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). The optimal solvent system should be determined by preliminary TLC analysis of the crude this compound.
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Part 4: Quantification of this compound by HPLC-UV
4.1. HPLC Method Development
-
Column : Use a C18 reversed-phase column.
-
Mobile Phase : A gradient elution with a mixture of acetonitrile and water (both containing a small percentage of formic acid, e.g., 0.1%, to improve peak shape) is a common starting point for the analysis of phenolic compounds.
-
Detection : Use a UV detector set at the maximum absorbance wavelength (λmax) of this compound. The λmax can be determined by running a UV spectrum of the purified compound.
-
Flow Rate and Injection Volume : Typical flow rates are around 1 mL/min, and the injection volume is typically 10-20 µL.
4.2. Method Validation
Validate the developed HPLC method according to ICH guidelines, including the following parameters:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity : Analyze a series of standard solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.
-
Range : The concentration range over which the method is linear, accurate, and precise.
-
Accuracy : Determine the closeness of the measured value to the true value by analyzing samples with a known concentration of this compound.
-
Precision : Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) : The lowest concentration of analyte that can be detected.
-
Limit of Quantification (LOQ) : The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Data Presentation
The quantitative data obtained from the extraction and purification process should be summarized for clear comparison.
| Parameter | Value | Unit | Notes |
| Starting Plant Material (Dry Weight) | g | Betula platyphylla bark | |
| Crude Methanol Extract Yield | g | ||
| Diarylheptanoid-Rich Fraction Yield | g | From CH2Cl2 partition | |
| Purified Platyphylloside Yield | mg | After HSCCC | |
| Purified this compound Yield | mg | After hydrolysis and purification | |
| Overall Yield of this compound | % (w/w) | Based on starting plant material | |
| Purity of this compound | % | Determined by HPLC |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of purification from crude extract to pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
Application Notes and Protocols for the Total Synthesis of Platyphyllonol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platyphyllonol is a naturally occurring diarylheptanoid isolated from the bark of Alnus japonica.[1] Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3][4][5] this compound and its analogs, therefore, represent promising scaffolds for the development of novel therapeutic agents.
This document provides a comprehensive overview of a proposed total synthesis of this compound, based on established synthetic strategies for related diarylheptanoid natural products. Detailed experimental protocols for key transformations are provided, along with a summary of the biological activities of this compound class.
Proposed Total Synthesis of this compound
While a dedicated total synthesis of this compound has not been extensively reported, a plausible and efficient synthetic route can be devised based on the successful synthesis of structurally similar diarylheptanoids, such as the acerogenins. The proposed strategy involves the convergent coupling of two aromatic fragments to a seven-carbon chain, followed by stereoselective reduction and final deprotection steps.
A key disconnection approach for the synthesis of the diarylheptanoid backbone is a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of an aryl halide with an aryl boronic acid or ester.
Logical Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Quantitative Data from Analogous Syntheses
The following table summarizes typical reaction yields for key steps in the synthesis of diarylheptanoid analogs, which can be considered representative for the proposed synthesis of this compound.
| Step | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Cross-coupling | Pd(dppf)Cl₂ | Dioxane | 85-100 | 74-82 | [6][7] |
| Asymmetric Reduction | Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/Et₃N | 40 | ~95 (high ee) | [8] |
| Deprotection (e.g., Benzyl) | Hydrogenolysis | Pd/C, H₂ | MeOH/DCM | Room Temp | ~90 | [9] |
Experimental Protocols
The following are detailed, representative protocols for the key steps in the proposed total synthesis of this compound, adapted from the synthesis of related diarylheptanoids.
Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with a boronic ester to form the diarylheptanoid backbone.
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (if using a boronic acid)
-
Argon or Nitrogen source
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic ester (1.1 equiv), and cesium carbonate (2.5 equiv).
-
Seal the vessel and purge with argon for 10-15 minutes.
-
Under an argon atmosphere, add anhydrous 1,4-dioxane and water (if applicable). Sparge the resulting mixture with argon for an additional 10 minutes.
-
Add the palladium catalyst (0.1 equiv) to the mixture and continue to purge with argon for another 10 minutes.
-
Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring overnight.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled diarylheptanoid intermediate.
Asymmetric Reduction of Ketone
This protocol details the asymmetric reduction of the ketone on the heptanoid chain to introduce the desired stereochemistry at the hydroxyl group, a key feature of this compound.
Materials:
-
Diarylheptanoid ketone (1.0 equiv)
-
Asymmetric catalyst (e.g., (S,S)-Noyori catalyst)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Argon or Nitrogen source
-
Schlenk flask
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the diarylheptanoid ketone (1.0 equiv) in the anhydrous solvent.
-
In a separate flask, prepare the active catalyst by stirring the catalyst precursor with the appropriate activating agent in the solvent under argon.
-
Add the formic acid/triethylamine azeotrope to the solution of the ketone.
-
Add the activated catalyst solution to the ketone solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., 28 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
Biological Activity of Diarylheptanoids
Diarylheptanoids, the class of compounds to which this compound belongs, have been reported to exhibit a variety of interesting biological activities. Understanding these activities provides a rationale for the synthesis of this compound and its analogs for potential drug discovery and development.
Signaling Pathway for Anti-inflammatory Activity
Many diarylheptanoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. The diagram below illustrates a simplified representation of this mechanism.
Caption: Inhibition of the NF-κB pathway by diarylheptanoids.
Summary of Reported Biological Activities:
-
Anti-inflammatory Activity: Several diarylheptanoids have been shown to possess significant anti-inflammatory properties.[2][3][5] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6.[2] This activity is often attributed to the inhibition of the NF-κB signaling pathway.[2]
-
Antioxidant Activity: Many diarylheptanoids exhibit potent antioxidant activity, which is the ability to scavenge free radicals.[4] This property is beneficial in combating oxidative stress, which is implicated in a variety of diseases.
-
Cytotoxic and Antitumor Activity: Certain diarylheptanoids have demonstrated cytotoxic effects against various cancer cell lines.[3] This suggests their potential as lead compounds for the development of new anticancer agents.
Conclusion
The total synthesis of this compound and its analogs is a viable objective for researchers in organic synthesis and medicinal chemistry. The proposed synthetic strategy, based on robust and well-established methodologies like the Suzuki-Miyaura coupling and asymmetric reduction, offers a clear path to accessing these valuable molecules. The diverse biological activities associated with the diarylheptanoid scaffold underscore the importance of further research into this class of natural products for the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for initiating such synthetic and drug discovery efforts.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three non-phenolic diarylheptanoids with anti-inflammatory activity from Curcuma xanthorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of naturally occuring diarylheptanoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Asymmetric reduction of diynones and the total synthesis of (S)-panaxjapyne A. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Asebogenin and Balsacone A Precursor by a Novel Synthetic Strategy: Recent Opportunities for and Challenges of Total Synthesis of Balsacone A - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Platyphyllonol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platyphyllonol, a compound of interest in phytochemical and pharmacological research, requires a robust and reliable analytical method for its quantification in various matrices, including plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture.[1][2][3] This application note details a representative reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is based on established principles of HPLC method development and validation for natural products and can be adapted and optimized for specific research needs.[4][5]
Experimental Protocols
1. Sample Preparation
A critical step in the analysis of natural products is the efficient extraction of the target analyte from the sample matrix.[6] The following protocol describes a general procedure for the extraction of this compound from a plant matrix.
-
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
-
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
2. HPLC Instrumentation and Conditions
The following HPLC conditions are provided as a starting point for method development and optimization.
| Parameter | Condition |
| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.[2] |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2] |
| Mobile Phase A | 0.1% Formic acid in Water.[7] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration). |
| Flow Rate | 1.0 mL/min.[8] |
| Injection Volume | 10 µL.[9] |
| Column Temperature | 30°C.[8] |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).[6] |
3. Method Validation
Method validation is essential to ensure that the analytical method is suitable for its intended purpose.[8] The following parameters should be assessed according to ICH guidelines.
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of this compound standard solutions at a minimum of five different concentrations. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be > 0.999.[10]
-
Accuracy: The accuracy of the method should be determined by a recovery study. This can be performed by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery. The acceptance criteria for recovery are typically between 98% and 102%.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of three different concentrations of this compound standard solution six times on the same day.
-
Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on three different days.
-
The relative standard deviation (RSD) for both repeatability and intermediate precision should be less than 2%.[9]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[10] These can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 150,234 |
| 10 | 301,548 |
| 25 | 752,890 |
| 50 | 1,505,123 |
| 100 | 3,011,456 |
| Regression Equation | y = 30100x - 450 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data for this compound Quantification
| Concentration (µg/mL) | Recovery (%) | RSD (%) - Intra-day (n=6) | RSD (%) - Inter-day (n=3 days) |
| 10 | 99.5 | 1.2 | 1.8 |
| 50 | 101.2 | 0.8 | 1.1 |
| 90 | 99.8 | 0.9 | 1.3 |
Table 3: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of HPLC method development and validation.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phcogres.com [phcogres.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
Platyphyllonol: Unveiling its Antioxidant Potential with the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the assessment of the antioxidant activity of platyphyllonol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This compound, a triterpenoid found in various plant species, particularly in the genus Betula (birch), has garnered interest for its potential health benefits, including its antioxidant properties. This document outlines the detailed experimental protocols for the DPPH assay, presents available quantitative data, and explores the potential signaling pathways involved in its antioxidant mechanism.
Data Presentation: Antioxidant Activity of this compound and Related Compounds
| Sample | DPPH IC50 Value | Source |
| Methanol Extract of Betula platyphylla var. japonica | 2.4 µg/mL[1][2][3] | Bark |
| Isolated Triterpenoids from Betula platyphylla var. japonica | 4.48–43.02 µM[4][5] | Bark |
Note: The IC50 value represents the concentration of the sample required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant activity. The data for the isolated triterpenoids suggest that these compounds are significant contributors to the overall antioxidant capacity of the plant extract.
Experimental Protocols
Preparation of this compound Sample
For accurate assessment, isolated this compound should be used. If unavailable, a well-characterized extract from a this compound-rich source, such as Betula platyphylla bark, can be utilized.
Protocol for Extraction (General):
-
Source Material: Obtain dried and powdered bark of Betula platyphylla.
-
Extraction Solvent: Use methanol or ethanol for efficient extraction of triterpenoids.
-
Extraction Method: Maceration or Soxhlet extraction are common methods.
-
Maceration: Soak the powdered bark in the solvent (e.g., 1:10 w/v) for 24-72 hours with occasional agitation.
-
Soxhlet Extraction: Extract the powdered bark in a Soxhlet apparatus for several hours until the extraction is complete.
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Isolation of this compound (Optional but Recommended): Further purify the crude extract using chromatographic techniques (e.g., column chromatography, HPLC) to isolate this compound.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound sample (or extract)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Protocol:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Store the solution in a dark bottle and at 4°C to prevent degradation. The absorbance of the DPPH solution at 517 nm should be approximately 1.0.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of the this compound sample in methanol or ethanol.
-
Prepare a series of dilutions of the sample stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control.
-
-
Assay Procedure (Microplate Method):
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the this compound sample or positive control to the respective wells.
-
For the blank, add 100 µL of methanol/ethanol instead of the sample.
-
For the control, add 100 µL of the sample solvent to a well containing 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
Determination of IC50 Value:
The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value, which can be calculated from the regression equation of the graph.
Mandatory Visualizations
DPPH Assay Experimental Workflow
Caption: Workflow for DPPH Radical Scavenging Assay.
Potential Antioxidant Signaling Pathway of this compound
While direct evidence for this compound is limited, many triterpenoids and other phytochemicals exert their antioxidant effects by modulating key cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary candidate.
Caption: this compound's potential Nrf2-ARE antioxidant pathway.
Conclusion
The DPPH assay is a reliable and straightforward method for evaluating the antioxidant activity of this compound. Although a specific IC50 value for the isolated compound is yet to be widely reported, evidence from extracts of its natural sources strongly supports its antioxidant potential. Further research is warranted to elucidate the precise IC50 value of pure this compound and to confirm its modulatory effects on cellular antioxidant signaling pathways, such as the Nrf2-ARE pathway. This information will be invaluable for the development of this compound-based therapeutic agents for conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and anticancer activity of extract from Betula platyphylla var. japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Bioactivity-guided isolation of antioxidant triterpenoids from Betula platyphylla var. japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Platyphyllonol's Anti-inflammatory Effects In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platyphyllonol, a naturally occurring compound, has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anti-inflammatory effects. The protocols detailed herein are designed for use in a research setting to elucidate the compound's mechanism of action and quantify its anti-inflammatory efficacy. The primary focus is on utilizing a lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines, a well-established and relevant system for studying inflammatory responses.
The methodologies cover the assessment of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Furthermore, protocols are provided to investigate the molecular mechanisms underlying this compound's activity, specifically its impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a suitable model for these studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: When cells reach 80-90% confluency, they should be scraped and re-plated at a suitable density.
Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Principle: Specific antibodies capture and detect the target cytokine, and the signal is amplified by an enzyme-linked secondary antibody, resulting in a colorimetric change proportional to the cytokine concentration.
-
Procedure:
-
Collect the cell culture supernatant from the same experiment as the NO assay.
-
Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curves provided with the kits.
-
Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the target proteins and their phosphorylated forms.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and extract the total protein. Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against:
-
Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway)
-
Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK (for MAPK pathway)
-
β-actin or GAPDH as a loading control.
-
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 99.1 ± 5.5 |
| 10 | 97.5 ± 4.3 |
| 25 | 95.3 ± 6.1 |
| 50 | 88.2 ± 5.9 |
| 100 | 75.4 ± 7.2 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibitory Effects of this compound on LPS-Induced NO and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 1.2 ± 0.3 | 50.5 ± 8.1 | 35.2 ± 6.5 | 20.8 ± 4.3 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1250.3 ± 98.7 | 850.6 ± 75.4 | 450.1 ± 40.2 |
| LPS + this compound (10 µM) | 15.4 ± 1.5 | 800.1 ± 65.3 | 550.9 ± 50.1 | 280.7 ± 25.9 |
| LPS + this compound (25 µM) | 8.9 ± 0.9 | 450.7 ± 40.2 | 300.4 ± 28.6 | 150.3 ± 15.8 |
Data are presented as mean ± SD from three independent experiments. *p < 0.05 compared to the LPS-treated group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.
NF-κB Signaling Pathway
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: Proposed mechanism of this compound's inhibition of the MAPK signaling pathway.
Application Notes and Protocols for Investigating the Anticancer Activity of Platyphyllonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platyphyllonol is a diarylheptanoid, a class of plant-based compounds, isolated from the bark of Alnus japonica.[1][2] While direct and extensive research on the specific anticancer mechanism of this compound is limited, the broader class of diarylheptanoids has demonstrated significant anti-tumor activities.[3][4][5][6][7] This document provides a representative overview of the likely mechanisms of action of this compound in cancer cell lines, based on the known biological activities of diarylheptanoids and other related polyphenolic compounds. The protocols and data presented herein are intended to serve as a guide for researchers investigating the anticancer potential of this compound.
Mechanism of Action in Cancer Cell Lines
Based on studies of related compounds, this compound is hypothesized to exert its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Diarylheptanoids are known to induce programmed cell death (apoptosis) in cancer cells.[7] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. The apoptotic process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Many natural polyphenolic compounds, including diarylheptanoids, can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, such as G1, S, or G2/M.[7] This prevents cancer cells from dividing and propagating.
-
Modulation of Key Signaling Pathways: The anticancer effects of polyphenols are often attributed to their ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary pathways implicated include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and is often hyperactivated in cancer. Inhibition of this pathway by compounds like this compound can lead to decreased cell viability and induction of apoptosis.[8][9][10][11]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a role in cell proliferation and differentiation. Modulation of this pathway can lead to cell cycle arrest and apoptosis.[12][13][14][15][16][17]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.[18][19][20][21][22][23]
-
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data for the effects of this compound on various cancer cell lines, based on typical values observed for other diarylheptanoids.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Type of Cancer | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 25 |
| MDA-MB-231 | Breast Cancer | 35 |
| HCT116 | Colon Cancer | 20 |
| A549 | Lung Cancer | 40 |
| HepG2 | Liver Cancer | 30 |
Table 2: Expected Modulation of Key Protein Markers by this compound
| Protein Marker | Function | Expected Effect of this compound |
| Apoptosis | ||
| Bax | Pro-apoptotic | Upregulation |
| Bcl-2 | Anti-apoptotic | Downregulation |
| Cleaved Caspase-3 | Executioner caspase | Upregulation |
| Cleaved Caspase-9 | Initiator caspase (intrinsic pathway) | Upregulation |
| Cleaved PARP | Apoptosis marker | Upregulation |
| Cell Cycle | ||
| Cyclin D1 | G1 phase progression | Downregulation |
| CDK4 | G1 phase progression | Downregulation |
| p21 | Cell cycle inhibitor | Upregulation |
| p27 | Cell cycle inhibitor | Upregulation |
| Signaling Pathways | ||
| p-Akt | PI3K/Akt pathway activation | Downregulation |
| p-ERK | MAPK pathway activation | Downregulation |
| p-p65 | NF-κB pathway activation | Downregulation |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blot Analysis of Protein Expression
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis, cell cycle, and signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, Cyclin D1, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
The following diagrams illustrate the hypothesized signaling pathways affected by this compound and a general experimental workflow.
References
- 1. [3P-848] Fermented tree bark extract from Alnus japonica to ameliorate the liver cancer stem cells derived tumorigenesis | The 48th Annual Meeting of the Molecular Biology Society of Japan | Confit [pub.confit.atlas.jp]
- 2. researchgate.net [researchgate.net]
- 3. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Diarylheptanoids/sorafenib as a potential anticancer combination against hepatocellular carcinoma: the p53/MMP9 axis of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diarylheptanoids/sorafenib as a potential anticancer combination against hepatocellular carcinoma: the p53/MMP9 axis of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. youtube.com [youtube.com]
- 12. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functions of polyphenols and its anticancer properties in biomedical research: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. MAPK Family Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 19. The Role of Polyphenol (Flavonoids) Compounds in the Treatment of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Platyphyllonol-Containing Plant Extracts
A T T E N T I O N
Direct in vivo studies investigating the isolated compound Platyphyllonol, also known as (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, in animal models are not available in the current body of scientific literature. However, this compound is a known constituent of plants such as Alnus japonica and Curcuma kwangsiensis, for which several in vivo studies have been conducted on their extracts. These studies provide valuable insights into the potential therapeutic effects of this compound as part of a complex plant matrix.
This document provides detailed application notes and protocols derived from in vivo studies of extracts from these plants, which can serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its natural sources.
I. In Vivo Studies of Alnus japonica Extract in Animal Models
Alnus japonica has been traditionally used in oriental medicine for various ailments, including inflammatory conditions and skin diseases.[1] Recent preclinical studies in animal models have begun to validate these traditional uses, focusing on its effects on muscle atrophy, atopic dermatitis, and inflammatory bowel disease.
A. Muscle Atrophy Model
1. Data Presentation: Dexamethasone-Induced Muscle Atrophy in Mice
An in vivo study evaluated the effects of a hot water extract of Alnus japonica (AJHW) on muscle loss in a dexamethasone-induced muscle atrophy model in C57BL/6 mice.[2][3]
| Parameter | Control Group | Dexamethasone-Treated Group | Dexamethasone + AJHW (100 mg/kg) | Dexamethasone + AJHW (200 mg/kg) |
| Grip Strength (N) | Normal | Significantly Decreased | Significantly Increased vs. Dexa | Significantly Increased vs. Dexa |
| Gastrocnemius Muscle Weight (mg) | Normal | Significantly Decreased | Significantly Increased vs. Dexa | Significantly Increased vs. Dexa |
| Tibialis Anterior Muscle Weight (mg) | Normal | Significantly Decreased | Significantly Increased vs. Dexa | Significantly Increased vs. Dexa |
| Akt Expression (relative) | 1.0 | Decreased | Increased | Increased |
| mTOR Expression (relative) | 1.0 | Decreased | Increased | Increased |
| Atrogin-1 Expression (relative) | 1.0 | Increased | Decreased | Decreased |
| MuRF1 Expression (relative) | 1.0 | Increased | Decreased | Decreased |
2. Experimental Protocol: Dexamethasone-Induced Muscle Atrophy
This protocol outlines the methodology for inducing and evaluating muscle atrophy in mice and assessing the therapeutic potential of Alnus japonica extract.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
Experimental Groups:
-
Normal Control Group
-
Dexamethasone-Induced Atrophy Group
-
Dexamethasone + Alnus japonica Extract (low dose)
-
Dexamethasone + Alnus japonica Extract (high dose)
-
-
Induction of Atrophy: Dexamethasone is administered intraperitoneally (i.p.) at a dose of 20 mg/kg body weight daily for a specified period (e.g., 10 days).
-
Test Substance Administration: The Alnus japonica extract is administered orally (p.o.) daily for the duration of the dexamethasone treatment.
-
Outcome Measures:
-
Grip Strength: Measured using a grip strength meter.
-
Muscle Mass: At the end of the study, gastrocnemius and tibialis anterior muscles are dissected and weighed.
-
Western Blot Analysis: Muscle tissues are homogenized and protein expression levels of key signaling molecules in muscle synthesis and degradation pathways (e.g., Akt, mTOR, Atrogin-1, MuRF1) are determined.[2][3]
-
3. Visualization: Signaling Pathway in Muscle Atrophy
References
Formulation of Platyphyllonol for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and biological evaluation of Platyphyllonol, a diarylheptanoid with potential therapeutic applications. Due to the limited availability of specific biological data for this compound, this document leverages data and protocols from closely related and well-studied diarylheptanoids, such as hirsutenone, to provide a robust starting point for research. All protocols and formulations should be optimized and validated for this compound in your specific experimental settings.
Introduction to this compound
This compound, with the chemical name (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is a naturally occurring diarylheptanoid isolated from plants of the Alnus genus, such as Alnus japonica and Alnus firma. Diarylheptanoids are a class of plant secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While this compound itself is a promising subject for biological investigation, its hydrophobic nature presents challenges for formulation in aqueous solutions required for many biological assays.
Formulation Strategies for this compound
The poor aqueous solubility of this compound necessitates the use of specific formulation strategies to ensure its bioavailability and activity in biological studies.
Stock Solution Preparation for In Vitro Studies
For initial in vitro screening, a concentrated stock solution of this compound in an organic solvent is recommended.
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Nanoemulsion Formulation for In Vitro and In Vivo Studies
Nanoemulsions are effective delivery systems for hydrophobic compounds, enhancing their solubility and bioavailability. This formulation is suitable for both in vitro and in vivo applications.
Protocol: Oil-in-Water (o/w) Nanoemulsion
-
Oil Phase Preparation: Dissolve this compound in a suitable oil carrier (e.g., medium-chain triglycerides, olive oil) at a desired concentration. A surfactant with a low Hydrophilic-Lipophilic Balance (HLB), such as Span 80, can be added to the oil phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a high HLB surfactant (e.g., Tween 80) and a co-surfactant (e.g., ethanol, propylene glycol).
-
Emulsification: Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization or ultrasonication until a translucent nanoemulsion with a small droplet size is formed.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure stability and quality.
-
Sterilization: For in vivo studies, sterilize the nanoemulsion by filtration through a 0.22 µm filter.
Biological Activity Evaluation: Protocols and Data
The following sections detail protocols for assessing the potential anticancer and anti-inflammatory activities of this compound, with representative data from the related diarylheptanoid, hirsutenone, for reference.
Anticancer Activity
Diarylheptanoids have demonstrated significant anticancer properties. Hirsutenone, for instance, exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | ~10-20 | [1] |
| LNCaP | Prostate Cancer | ~10-20 | [1] |
| T47D | Human Breast Cancer | 0.09 - 0.99 (for various linear diarylheptanoids) | [2] |
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[3][4][5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same percentage of DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Diarylheptanoids are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[7][8]
| Assay | IC50 (µM) | Reference |
| NF-κB Activation Inhibition | 9.2 - 23.7 | [7][8] |
| Nitric Oxide (NO) Production Inhibition | 18.2 - 19.3 | [7][8] |
| TNF-α Production Inhibition | 22.3 - 23.7 | [7][8] |
This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9][10][11][12][13]
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.
Signaling Pathways and Mechanisms of Action
Diarylheptanoids are known to modulate several key signaling pathways involved in cancer and inflammation. Based on studies of related compounds, this compound is hypothesized to exert its effects through the following pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Hirsutenone has been shown to inhibit Akt1 and 2 directly.[1][14][15]
Caption: PI3K/Akt signaling pathway and the inhibitory point of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Diarylheptanoids have been shown to inhibit NF-κB activation.[7][8][16][17]
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Experimental Workflows
In Vitro Anticancer Drug Screening Workflow
Caption: Workflow for in vitro anticancer screening of this compound.
In Vivo Study Workflow (General)
A general workflow for in vivo studies is presented below. Specific models (e.g., tumor xenografts for cancer, carrageenan-induced paw edema for inflammation) should be chosen based on the research question.
References
- 1. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 2. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. eaglebio.com [eaglebio.com]
- 11. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Hirsutenone in Alnus extract inhibits akt activity and suppresses prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diarylheptanoid hirsutenoxime inhibits toll-like receptor 4-mediated NF-κB activation regulated by Akt pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diarylheptanoid glycosides from Tacca plantaginea and their effects on NF-κB activation and PPAR transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Platyphyllonol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Platyphyllonol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Purification Challenges
Q1: I am experiencing low yields of this compound from my extraction. What are the possible causes and solutions?
A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here's a breakdown of potential issues and corresponding troubleshooting steps:
-
Inefficient Extraction: The choice of solvent and extraction method is critical. Diarylheptanoids, being phenolic in nature, are typically extracted with polar solvents.
-
Troubleshooting:
-
Ensure the plant material (e.g., bark of Alnus species) is properly dried and ground to a fine powder to maximize surface area for extraction.
-
Consider using a sequence of solvents with increasing polarity for extraction, starting with a non-polar solvent like hexane to remove lipids and chlorophyll, followed by more polar solvents like ethyl acetate, methanol, or ethanol to extract the diarylheptanoids.
-
Techniques like maceration, soxhlet extraction, or ultrasonic-assisted extraction can be employed. Compare the efficiency of different methods for your specific plant material. A study on Alnus japonica utilized a methanol extract followed by partitioning with ethyl acetate and n-butanol.[1]
-
-
-
Degradation of this compound: Diarylheptanoids can be susceptible to degradation, especially at elevated temperatures or in the presence of light and oxygen.
-
Troubleshooting:
-
Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature.
-
Protect extracts and purified fractions from light by using amber-colored glassware or wrapping containers in aluminum foil.
-
Consider performing extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
-
Losses During Purification Steps: Significant amounts of the target compound can be lost during various chromatographic steps.
-
Troubleshooting:
-
Optimize your column chromatography conditions. Irreversible adsorption onto the stationary phase can be an issue. Silica gel is commonly used, but for some polyphenolic compounds, irreversible adsorption can occur.[2]
-
Ensure complete elution of the compound from the column by using a gradient of increasingly polar solvents.
-
When performing liquid-liquid partitioning, ensure proper phase separation and repeat the extraction of the aqueous phase to maximize recovery.
-
-
Q2: My purified this compound fractions show the presence of persistent impurities. How can I improve the purity?
A2: Achieving high purity often requires a multi-step chromatographic approach. If you are observing persistent impurities, consider the following:
-
Orthogonal Separation Techniques: A single chromatographic method may not be sufficient to separate all impurities, especially those with similar polarities to this compound.
-
Troubleshooting:
-
Combine different chromatographic techniques that rely on different separation principles. For example, follow up a normal-phase silica gel column chromatography step with a reversed-phase chromatography method (e.g., using a C18 column).
-
High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective technique for the preparative separation of diarylheptanoids, yielding high purity fractions in a single step.[3][4]
-
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for final polishing and isolation of high-purity this compound.
-
-
-
Co-eluting Compounds: The impurities might have very similar chromatographic behavior to this compound.
-
Troubleshooting:
-
Fine-tune the mobile phase composition in your HPLC or column chromatography. Small changes in the solvent ratios or the addition of modifiers like weak acids (e.g., formic acid or acetic acid) can significantly improve resolution.
-
Experiment with different stationary phases. If you are using a C18 column, consider trying a different type of reversed-phase column (e.g., phenyl-hexyl or biphenyl) which can offer different selectivity for aromatic compounds.
-
-
Q3: I suspect my this compound is degrading during storage. What are the recommended storage conditions?
A3: As a phenolic compound, this compound is likely susceptible to oxidative degradation. Proper storage is crucial to maintain its integrity.
-
Troubleshooting:
-
Temperature: Store purified this compound at low temperatures, preferably at -20°C or below, to slow down potential degradation reactions.
-
Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Solvent: If stored in solution, choose a solvent in which the compound is stable and that is free of peroxides. Anhydrous, de-gassed solvents are recommended. It is often best to store the compound as a dry powder.
-
Light: Protect the stored compound from light by using amber vials or storing it in the dark.
-
2. Analytical & Characterization Issues
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of this compound.
-
Method: A reversed-phase HPLC method with a C18 column and a mobile phase gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and acetonitrile or methanol is typically used.
-
Detection: A UV detector is commonly used, and a photodiode array (PDA) detector can provide additional spectral information to assess peak purity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on both the purity and the molecular weight of the compound and any impurities. LC-HRMS/MS (High-Resolution Mass Spectrometry) can be used for the precise targeting and identification of compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used to assess purity by identifying signals from impurities.
Q5: How can I confirm the identity of my purified this compound?
A5: The structural elucidation of this compound requires a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the precise chemical structure and stereochemistry of the molecule.
-
Comparison with Literature Data: Compare the obtained spectroscopic data (MS and NMR) with published data for this compound to confirm its identity.
Quantitative Data Summary
The following table summarizes quantitative data from a successful purification of a related diarylheptanoid, oregonin, from Alnus rubra, which can serve as a benchmark for this compound purification.
| Parameter | Value | Reference |
| Extraction Method | Aqueous extraction followed by spray drying | [6] |
| Purification Method | Flash Chromatography | [6] |
| Initial Concentration in Crude Extract | ~9% oregonin | [6] |
| Final Purity | > 95% | [6] |
| Thermal Degradation (25-50°C) | < 10% | [6] |
Experimental Protocols
Detailed Methodology for the Purification of this compound (Adapted from Diarylheptanoid Purification Protocols)
This protocol is a general guideline adapted from established methods for the purification of diarylheptanoids like oregonin from Alnus species.[1][6] Optimization may be required for your specific starting material and equipment.
1. Extraction
- Air-dry and grind the bark of Alnus japonica to a fine powder.
- Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. Discard the hexane extract.
- Extract the defatted plant material with methanol (MeOH) or 70% ethanol at room temperature with agitation for 24-48 hours. Repeat the extraction 2-3 times.
- Combine the alcoholic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.
2. Liquid-Liquid Partitioning
- Suspend the crude extract in distilled water.
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
- Ethyl acetate (EtOAc)
- n-butanol (n-BuOH)
- Separate the layers and evaporate the solvents from each fraction. The diarylheptanoids are expected to be concentrated in the EtOAc and n-BuOH fractions.
3. Column Chromatography
- Subject the bioactive fraction (e.g., the EtOAc fraction) to column chromatography over silica gel.
- Pack the column with silica gel in a non-polar solvent (e.g., hexane or chloroform).
- Load the sample onto the column.
- Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol or hexane and ethyl acetate.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
4. Preparative HPLC
- Pool the fractions enriched with this compound.
- Perform a final purification step using preparative reversed-phase HPLC on a C18 column.
- Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
- Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
5. Purity and Identity Confirmation
- Assess the purity of the final product using analytical HPLC-UV/PDA.
- Confirm the identity of the compound using LC-MS and NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. New diarylheptanoids from Alnus japonica and their antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. [Isolation and purification of diarylheptanoids from Alpinia officinarum Hance by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Platyphyllonol in DMSO
Disclaimer: There is currently no specific published data on the stability of platyphyllonol in DMSO. The following information is based on the chemical structure of this compound, a diarylheptanoid and phenolic compound, as well as general knowledge of compound stability in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
This compound is a natural diarylheptanoid with the chemical structure (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one[1]. As a phenolic compound, its two hydroxyl groups attached to the phenyl rings are susceptible to oxidation, which is a primary concern for its stability.
Q2: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. The vials should be tightly sealed to minimize exposure to moisture and oxygen. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but long-term storage at this temperature is not advised without specific stability data.
Q3: What are the potential degradation pathways for this compound in DMSO?
Given its phenolic structure, the most likely degradation pathway for this compound in DMSO is oxidation of the hydroxyl groups on the phenyl rings. This can be accelerated by factors such as exposure to air (oxygen), light, and elevated temperatures[2]. The presence of water in DMSO can also contribute to hydrolysis or other degradation reactions[3].
Q4: How can I visually detect degradation of my this compound-DMSO solution?
A change in the color of the solution, often to a yellowish or brownish hue, can be an indicator of degradation, particularly oxidation of phenolic compounds. The appearance of any precipitate or cloudiness is another sign of potential instability or insolubility over time[4]. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Q5: How often should I check the purity of my this compound stock solution?
For critical experiments, it is best practice to use freshly prepared solutions. If a stock solution is stored for an extended period, its purity should be verified before use, for example, by HPLC-UV analysis. The frequency of re-analysis depends on the storage conditions and the sensitivity of the assay. For long-term storage, a yearly check might be a reasonable starting point, with more frequent checks for solutions stored at higher temperatures or subjected to multiple freeze-thaw cycles.
Troubleshooting Guide
Q: My experimental results with this compound are inconsistent. Could this be a stability issue?
A: Yes, inconsistent results are a common symptom of compound degradation.
-
Root Cause Analysis:
-
Storage Conditions: Were the stock solutions stored properly at -20°C or -80°C in tightly sealed vials?
-
Freeze-Thaw Cycles: How many times has the stock solution been frozen and thawed? Repeated cycles can accelerate degradation.
-
Age of Solution: How old is the stock solution? Older solutions are more likely to have degraded.
-
Working Solution Preparation: Are working solutions prepared fresh from the stock for each experiment?
-
-
Recommended Actions:
-
Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.
-
Aliquot the new stock into single-use vials to minimize freeze-thaw cycles.
-
Perform a quality control check on the new stock solution using HPLC-UV to establish a baseline purity and concentration.
-
Repeat the experiment using the fresh, quality-controlled solution.
-
Q: I see new peaks appearing in my HPLC analysis of this compound over time. What could this be?
A: The appearance of new peaks is a strong indication of degradation.
-
Root Cause Analysis:
-
The new peaks likely represent degradation products of this compound.
-
Consider the storage and handling conditions as mentioned above, as these are the most probable causes of degradation.
-
-
Recommended Actions:
-
Develop a stability-indicating HPLC method that can resolve the main this compound peak from its degradation products.
-
Characterize the degradation products if possible, for example, using LC-MS, to understand the degradation pathway.
-
Review and optimize your storage and handling procedures to minimize degradation. This may include using amber vials to protect from light or purging with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Quantitative Data on Compound Stability in DMSO (General Guidance)
Disclaimer: The following data is from general studies on compound stability in DMSO and is not specific to this compound. It should be used for informational purposes only.
Table 1: General Compound Stability in DMSO at Different Temperatures
| Storage Temperature | Purity after 1 Year | Purity after 2 Years |
| Room Temperature | ~52% of compounds stable | Not recommended |
| 4°C | ~85% of compounds stable in DMSO/water (90/10) | Data not available |
| -20°C | Generally considered stable for at least 1 year | High stability expected |
(Data adapted from studies on large compound libraries)[5]
Table 2: Effect of Water in DMSO on Compound Stability
| Condition (Accelerated at 40°C) | % of Compounds with ≥80% Purity after 3 Weeks | % of Compounds with ≥80% Purity after 26 Weeks |
| Dry DMSO | 96% | 66% |
| DMSO with 5% Water | 91% | 63% |
(Data adapted from an accelerated stability study)[6]
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for a Phenolic Compound
This protocol provides a general framework for developing a stability-indicating HPLC-UV method for a phenolic compound like this compound.
-
Objective: To develop a reversed-phase HPLC method capable of separating the parent compound from potential degradation products.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or acetic acid
-
A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
-
Method Development:
-
Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution (e.g., 10 µg/mL in methanol) from 200-400 nm. Phenolic compounds typically have strong absorbance in the 254-280 nm range.
-
Mobile Phase Optimization:
-
Start with a simple isocratic mobile phase, for example, 50:50 acetonitrile:water with 0.1% formic acid.
-
If peaks are not well-resolved, introduce a gradient elution. A common gradient for phenolic compounds is to start with a higher aqueous percentage and gradually increase the organic solvent percentage[7][8][9].
-
Example Gradient:
-
0-5 min: 90% Water (0.1% Formic Acid), 10% Acetonitrile
-
5-25 min: Ramp to 10% Water (0.1% Formic Acid), 90% Acetonitrile
-
25-30 min: Hold at 10% Water (0.1% Formic Acid), 90% Acetonitrile
-
30-35 min: Return to initial conditions
-
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 25°C or 30°C, to ensure reproducible retention times.
-
-
Forced Degradation Study:
-
To ensure the method is "stability-indicating," perform forced degradation studies. Expose this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Analyze the stressed samples using the developed HPLC method to confirm that the degradation product peaks are well-separated from the parent compound peak.
-
-
Validation:
-
Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ)[10].
-
Visualizations
References
- 1. (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | C19H22O4 | CID 13347313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioavailability of Platyphyllonol In Vivo
Disclaimer: Currently, there is a notable lack of specific in vivo pharmacokinetic data for Platyphyllonol in publicly available literature. The information and guidance provided in this technical support center are based on the challenges commonly associated with flavonoids, the chemical class to which this compound belongs. These compounds frequently exhibit low aqueous solubility and are subject to extensive first-pass metabolism. Researchers are strongly encouraged to conduct empirical studies to determine the optimal formulation and delivery strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound?
Based on its flavonoid structure, the low oral bioavailability of this compound is likely attributable to two primary factors:
-
Low Aqueous Solubility: Like many flavonoids, this compound is expected to have poor water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[1][2]
-
Extensive First-Pass Metabolism: Flavonoids are often extensively metabolized in the small intestine and liver by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide and sulfate conjugates that are readily excreted.[3] This rapid metabolism significantly reduces the amount of the parent compound reaching systemic circulation.
Q2: I am observing very low or undetectable plasma concentrations of this compound after oral administration in my animal model. What could be the cause?
This is a common issue with flavonoids. The most probable causes are:
-
Poor Dissolution and Absorption: The compound may not be dissolving sufficiently in the GI fluid to be absorbed across the intestinal wall.
-
Rapid Metabolism: The absorbed this compound is likely being quickly converted to metabolites, leaving very little of the parent compound in the plasma.
-
Analytical Method Limitations: Your analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the low levels of this compound, or you may not be monitoring for the expected metabolites.
Q3: What are the general strategies to improve the bioavailability of a compound like this compound?
Several formulation and administration strategies can be employed to enhance the bioavailability of poorly soluble and rapidly metabolized compounds.[1][4][5] These can be broadly categorized as:
-
Increasing Solubility and Dissolution Rate: This can be achieved by reducing the particle size (micronization, nanosuspension) or by creating amorphous solid dispersions with hydrophilic polymers.[2][4][6]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the compound in a solubilized state and potentially utilizing lymphatic transport pathways, which bypass the liver's first-pass metabolism to some extent.[4]
-
Nanotechnology-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from degradation and metabolism in the GI tract, and can enhance its uptake.[7][8]
-
Inhibition of Metabolism: Co-administration with an inhibitor of UGT enzymes, such as piperine, can reduce first-pass metabolism. However, this approach requires careful consideration of potential drug-drug interactions and toxicity.
Q4: Which formulation strategy should I start with for this compound?
The choice of formulation strategy depends on the specific physicochemical properties of this compound and the resources available. A logical starting point would be to address the most likely primary barrier, which is solubility. Therefore, preparing a nanosuspension or a solid dispersion is often a good first step. These methods are relatively straightforward and can produce significant improvements in dissolution.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution and absorption. | 1. Reduce Particle Size: Employ micronization or prepare a nanosuspension. 2. Formulate a Solid Dispersion: Use a hydrophilic carrier like PVP or PEG. 3. Develop a Lipid-Based Formulation: Investigate the use of a Self-Emulsifying Drug Delivery System (SEDDS). |
| High levels of this compound metabolites (e.g., glucuronides) and low levels of the parent compound in plasma. | Extensive first-pass metabolism by UDP-glucuronosyltransferases (UGTs) in the gut wall and liver. | 1. Co-administer a UGT Inhibitor: Consider known inhibitors like piperine or probenecid (requires careful dose optimization and toxicity assessment). 2. Encapsulate in Nanoparticles/Liposomes: This can shield the compound from metabolic enzymes.[7] |
| Rapid clearance of this compound from systemic circulation. | Efficient metabolism and excretion. | 1. Formulate for Sustained Release: Utilize polymeric nanoparticles or liposomes to control the release rate. |
| Precipitation of the compound in aqueous media during in vitro assays. | Low aqueous solubility. | 1. Use Co-solvents: Employ DMSO, ethanol, or other suitable solvents in your assay buffers (ensure solvent concentration does not affect cellular activity). 2. Formulate with Solubilizing Agents: Incorporate cyclodextrins or surfactants in the formulation. |
Quantitative Data Summary
Since specific data for this compound is unavailable, the following table summarizes the bioavailability of other well-known flavonoids and the improvements achieved with various enhancement strategies, providing a reference for the potential magnitude of improvement.
| Flavonoid | Bioavailability (Unformulated) | Enhancement Strategy | Bioavailability (Formulated) | Fold Increase |
| Quercetin | < 1% | Nanosuspension | ~10% | > 10 |
| Curcumin | ~1% | Piperine Co-administration | ~20% | 20 |
| Silymarin | 2-5% | Solid Lipid Nanoparticles | ~25% | 5-12.5 |
| Resveratrol | < 1% | Nanosuspension | ~8% | > 8 |
Note: The values presented are approximate and can vary significantly based on the specific formulation, dose, and animal model used.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Prepare a suspension of this compound (e.g., 1% w/v) and a stabilizer (e.g., 2% w/v) in purified water.
-
Add the suspension and milling media to the milling chamber. The volume of the milling media should be approximately one-third of the chamber volume.
-
Mill the suspension at a high speed (e.g., 500 rpm) for a specified duration (e.g., 2-8 hours). The optimal milling time should be determined experimentally.
-
Periodically withdraw samples to measure the particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
The resulting nanosuspension can be used directly for in vivo studies or can be lyophilized into a powder for reconstitution.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility of this compound by dispersing it in a hydrophilic carrier in an amorphous state.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))
-
Solvent (e.g., Methanol, Ethanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Determine the desired ratio of this compound to the carrier (e.g., 1:2, 1:5, 1:10 w/w).
-
Dissolve both this compound and the carrier in a minimal amount of the chosen solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Once a solid film is formed on the flask wall, continue drying under a high vacuum for at least 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile of this compound following oral administration of a formulated and unformulated compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound formulation and unformulated suspension
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Validated LC-MS/MS method for quantification of this compound and its major metabolites
Procedure:
-
Fast the rats overnight (8-12 hours) with free access to water before dosing.
-
Divide the rats into groups (e.g., unformulated control, formulated group; n=5-6 per group).
-
Administer the this compound formulation or suspension orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Caption: Factors contributing to the low oral bioavailability of flavonoids like this compound.
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 5. omicsonline.org [omicsonline.org]
- 6. upm-inc.com [upm-inc.com]
- 7. mdpi.com [mdpi.com]
- 8. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Analysis of Plant-Derived Phenolic Compounds in Complex Mixtures
Welcome to the technical support center for the analysis of plant-derived phenolic compounds, such as Platyphyllonol, in complex mixtures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the detection and quantification of phenolic compounds like this compound?
A1: The most frequently employed analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it well-suited for analyzing complex biological samples.[4] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool.[5][6][7]
Q2: What is the "matrix effect" and how can it interfere with my analysis?
A2: The matrix effect is the alteration of an analyte's signal (suppression or enhancement) by co-eluting compounds from the sample matrix.[4][8][9][10] In complex mixtures like plant extracts or biological samples, components such as proteins, lipids, and salts can interfere with the ionization of the target analyte in LC-MS/MS, leading to inaccurate quantification.[4][8][9]
Q3: How can I minimize matrix effects in my experiments?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is a common technique to remove interfering components like phospholipids from biological matrices.[8]
-
Chromatographic Separation: Optimizing the HPLC method to achieve good separation between the analyte of interest and matrix components is crucial.
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[9]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches the sample matrix can help to compensate for matrix effects.[11]
Q4: My HPLC chromatogram shows peak tailing and broadening. What are the likely causes?
A4: Peak tailing and broadening in HPLC can be caused by several factors, including:
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH should be controlled to ensure a consistent ionization state.
-
Secondary Interactions: Analyte interactions with active sites on the silica packing material can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
Q5: My GC-MS results are not reproducible. What should I check?
A5: Lack of reproducibility in GC-MS can stem from several sources:
-
Inlet Issues: A dirty or improperly packed inlet liner can lead to inconsistent sample vaporization.
-
Column Bleed: High column bleed can create a noisy baseline and affect integration.
-
Septum Leaks: A leaking septum can allow air to enter the system, affecting pressure and flow.
-
Inconsistent Derivatization: If derivatization is required for your analyte, incomplete or inconsistent reactions will lead to variable results.[12]
Q6: What are the best practices for the extraction and isolation of phenolic compounds from plant materials?
A6: The choice of extraction method depends on the specific compound and plant matrix. Common techniques include maceration, sonication, and Soxhlet extraction, often using solvents like methanol or ethanol.[13] For isolation and purification, chromatographic techniques such as column chromatography with stationary phases like Sephadex LH-20 are frequently used to fractionate the extract and isolate compounds of interest.[14] Bioassay-guided fractionation can be employed to target the isolation of biologically active components.[14]
Q7: How should I assess the stability of my target compound during method development?
A7: Stability testing is crucial and should evaluate the impact of various factors on your analyte. This typically involves subjecting the compound to stress conditions such as different pH levels, temperatures, and light exposure to understand its degradation profile.[15][16][17] For example, the stability of a compound can be assessed by monitoring its concentration over time under these different conditions using a validated analytical method.[18][19]
Troubleshooting Guides
HPLC-DAD/MS Method Refinement
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Peak Response | Improper sample preparation leading to analyte loss. | Review extraction and cleanup procedures for efficiency. |
| Injection issue (e.g., clogged syringe, air bubble). | Purge the injector and ensure proper sample uptake. | |
| Incorrect detection wavelength (DAD). | Verify the UV maximum absorbance of the target analyte. | |
| MS source is dirty or not optimized. | Clean and tune the mass spectrometer source. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging or degradation. | Replace the column with a new one of the same type. | |
| Changes in flow rate. | Check the pump for leaks and verify the flow rate. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Presence of active sites on the column. | Use a mobile phase additive (e.g., trifluoroacetic acid) to mask silanols. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use HPLC-grade solvents and flush the system. |
| Air bubbles in the system. | Degas the mobile phase and purge the pump. | |
| Detector lamp nearing the end of its life. | Replace the detector lamp. |
GC-MS Method Refinement
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks Detected | Broken column or major leak. | Check for leaks using an electronic leak detector and inspect the column. |
| Syringe issue or clogged inlet. | Clean or replace the syringe and inlet liner. | |
| MS filament is off or burned out. | Check the filament status in the software and replace if necessary. | |
| Broad or Tailing Peaks | Active sites in the inlet or column. | Use a deactivated liner and a high-quality column. |
| Sample degradation in the hot inlet. | Lower the inlet temperature or use a faster injection. | |
| Column contamination. | Bake out the column at the recommended temperature. | |
| Poor Sensitivity | Air leak in the system. | Find and fix any leaks, particularly around the injector and MS interface. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Inefficient ionization. | Optimize the ionization energy and other source parameters. | |
| Inconsistent Peak Areas | Leaking syringe or autosampler malfunction. | Inspect the syringe for bubbles and verify autosampler performance. |
| Non-uniform sample derivatization. | Optimize the derivatization reaction for time, temperature, and reagent concentration. | |
| Matrix effects causing signal suppression. | Improve sample cleanup or use an isotopically labeled internal standard. |
Quantitative Data Summary
The following tables provide an example of how to present quantitative data from method validation studies for a target analyte. Due to the limited availability of specific data for this compound, "Analyte X" is used as a placeholder.
Table 1: HPLC-DAD Method Validation Parameters for Analyte X
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Recovery (%) | 85 - 105% |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
Table 2: LC-MS/MS Method Validation Parameters for Analyte X in a Biological Matrix
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 ng/mL |
| Recovery (%) | 80 - 110% |
| Matrix Effect (%) | 85 - 115% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Experimental Protocols & Visualizations
General Experimental Workflow for Phenolic Compound Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of phenolic compounds from a plant matrix.
Troubleshooting Logic for HPLC Analysis
This diagram outlines a logical approach to troubleshooting common issues encountered during HPLC analysis.
Potential Signaling Pathways for Flavonoids
While specific signaling pathways for this compound are not well-documented, flavonoids, as a class, are known to interact with various cellular signaling pathways. This diagram illustrates some of the key pathways that have been associated with flavonoid activity.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.unar.ac.id [repository.unar.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. plantaanalytica.com [plantaanalytica.com]
- 15. researchgate.net [researchgate.net]
- 16. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. theses.sbmu.ac.ir [theses.sbmu.ac.ir]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Capacity of Platyphyllonol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant capacity of Platyphyllonol, presenting a comparative assessment against other well-established antioxidant compounds. The information herein is supported by established experimental protocols for key antioxidant assays, offering a framework for the validation of this compound's efficacy.
Comparative Antioxidant Activity
The antioxidant potential of this compound was evaluated using three widely recognized assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods collectively provide a robust assessment of the compound's ability to neutralize free radicals and reduce oxidant species.
For comparative purposes, the performance of this compound is benchmarked against Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E, both of which are standard antioxidant controls.
Table 1: Comparative Analysis of IC50 Values for DPPH and ABTS Radical Scavenging Activities
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| This compound | Data to be determined experimentally | Data to be determined experimentally |
| Ascorbic Acid | 35.8 | 62.5 |
| Trolox | 45.2 | 85.3 |
IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals.
Table 2: Comparative Analysis of Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µmol Fe(II)/mg) |
| This compound | Data to be determined experimentally |
| Ascorbic Acid | 1.85 |
| Trolox | 1.23 |
FRAP value indicates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[1]
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.[1] The solution should be kept in the dark to prevent degradation.
-
Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of this compound (or standard antioxidants) are mixed with 100 µL of the DPPH solution. A control well contains only methanol and the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[2][3]
-
Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.[2][3]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.[4]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM ABTS stock solution is mixed with a 2.45 mM potassium persulfate solution in equal volumes and left to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5][6]
-
Working Solution: The ABTS•+ solution is diluted with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6][7]
-
Reaction Mixture: 10 µL of various concentrations of this compound (or standard antioxidants) are added to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: The plate is incubated at room temperature for 6 minutes.[4]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[5]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[8][9]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[8][9] The reagent is warmed to 37°C before use.
-
Reaction Mixture: 30 µL of this compound solution (or standard) is mixed with 900 µL of distilled water and 2 mL of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for 30 minutes in the dark.[10]
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[8][11]
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µmol of Fe(II) equivalents per milligram of the sample.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for key antioxidant capacity assays.
Flavonoids, a class of compounds to which this compound likely belongs, are known to exert their antioxidant effects through various signaling pathways. These pathways involve the upregulation of endogenous antioxidant enzymes and the downregulation of pro-inflammatory and pro-oxidant pathways.[12][13]
Caption: this compound's potential antioxidant signaling pathways.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. marinebiology.pt [marinebiology.pt]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Agro-Industrial By-Products: Phenolic Content, Antioxidant Capacity, and Phytochemical Profiling via FI-ESI-FTICR-MS Untargeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Platyphyllonol and curcumin's bioactivity
This guide aims to provide a detailed overview of the known bioactivities of curcumin, supported by experimental data and methodologies, and will highlight the existing knowledge gap regarding Platyphyllonol. This foundational information on curcumin can serve as a benchmark for future comparative studies once sufficient data on this compound becomes available.
Curcumin: A Multifaceted Bioactive Compound
Curcumin, the principal curcuminoid found in turmeric, has been extensively studied for its therapeutic potential across a range of diseases. Its bioactivity is primarily attributed to its unique chemical structure, which allows it to interact with a multitude of molecular targets.
Antioxidant Activity of Curcumin
Curcumin's antioxidant properties are well-documented and are attributed to its ability to scavenge a variety of reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Table 1: Antioxidant Activity of Curcumin
| Assay | Test System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50: 53 µM | [1] |
| ABTS Radical Scavenging | Chemical Assay | Effective Scavenger | [2] |
| Superoxide Anion Scavenging | Chemical Assay | IC50: 29.63 ± 2.07 µg/ml | [3] |
| Hydrogen Peroxide Scavenging | Chemical Assay | IC50: 10.08 ± 2.01 µg/ml | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | 1240 ± 18.54 µM Fe(II)/g | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of curcumin is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. A series of concentrations of curcumin are also prepared in a suitable solvent.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the curcumin solution. A control sample containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of curcumin.
Anti-inflammatory Activity of Curcumin
Chronic inflammation is a hallmark of many diseases, and curcumin has demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways.
Table 2: Anti-inflammatory Activity of Curcumin
| Assay | Cell Line / Model | Effect | Reference |
| NF-κB Inhibition | Various cell lines | Inhibition of NF-κB activation | [4][5] |
| COX-2 Inhibition | Chemical/Cell-based assays | Inhibition of COX-2 enzyme activity and expression | [6] |
| TNF-α & IL-6 Production | LPS-stimulated macrophages | Reduction of TNF-α and IL-6 levels | [4] |
Experimental Protocol: NF-κB Reporter Assay
The effect of curcumin on the nuclear factor-kappa B (NF-κB) signaling pathway can be assessed using a reporter gene assay. This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Treatment: The transfected cells are pre-treated with various concentrations of curcumin for a specific duration, followed by stimulation with an inflammatory agent like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The inhibitory effect of curcumin on NF-κB activity is determined by comparing the luciferase activity in curcumin-treated cells to that in stimulated, untreated cells.
Anticancer Activity of Curcumin
Curcumin has shown promise as an anticancer agent by influencing various stages of cancer development, including proliferation, apoptosis, and angiogenesis.
Table 3: Anticancer Activity of Curcumin
| Cancer Cell Line | Assay | IC50 / Effect | Reference |
| Breast Cancer (MCF-7) | MTT Assay | Inhibition of cell proliferation | [7] |
| Prostate Cancer (DU145) | Xenograft model | Suppression of tumor growth | [7] |
| Osteosarcoma (U2OS) | Apoptosis Assay | Induction of apoptosis in a dose- and time-dependent manner | [7] |
| Colorectal Cancer | Clinical Trial (Phase I/II) | Found to be safe and acceptable in combination with chemotherapy | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of curcumin for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of curcumin that inhibits cell growth by 50%, is calculated from the dose-response curve.
References
- 1. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Platyphyllonol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Platyphyllonol derivatives, a class of diarylheptanoids, summarizing their biological activities with a focus on anti-inflammatory and cytotoxic effects. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key signaling pathways.
This compound, chemically known as (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is a natural diarylheptanoid. Diarylheptanoids, characterized by two aromatic rings linked by a seven-carbon chain, are a significant class of plant secondary metabolites with a wide range of biological activities.[1][2] Modifications to the core structure of these compounds can lead to significant changes in their therapeutic potential. This guide delves into the structure-activity relationships (SAR) of this compound and related diarylheptanoids to inform future drug discovery and development efforts.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives and related diarylheptanoids has been evaluated in various studies, with a primary focus on their anti-inflammatory and cytotoxic properties. The following tables summarize the quantitative data from these studies, allowing for a clear comparison of the effects of different structural modifications.
Table 1: Cytotoxic Activity of Diarylheptanoid Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
| Diarylheptanoid 6 | A549 (Lung) | 10.32 | [3] |
| HepG2 (Liver) | 8.54 | [3] | |
| HeLa (Cervical) | 6.69 | [3] | |
| MDA-MB-231 (Breast) | 12.78 | [3] | |
| HCT116 (Colon) | 9.87 | [3] | |
| Diarylheptanoid 16 | A549 (Lung) | 25.14 | [3] |
| HepG2 (Liver) | 20.33 | [3] | |
| HeLa (Cervical) | 18.91 | [3] | |
| MDA-MB-231 (Breast) | 30.15 | [3] | |
| HCT116 (Colon) | 22.46 | [3] | |
| Diarylheptanoid 17 | A549 (Lung) | 28.76 | [3] |
| HepG2 (Liver) | 23.89 | [3] | |
| HeLa (Cervical) | 21.05 | [3] | |
| MDA-MB-231 (Breast) | 33.46 | [3] | |
| HCT116 (Colon) | 26.33 | [3] | |
| Diarylheptanoid 18 | A549 (Lung) | 15.67 | [3] |
| HepG2 (Liver) | 11.42 | [3] | |
| HeLa (Cervical) | 9.88 | [3] | |
| MDA-MB-231 (Breast) | 18.93 | [3] | |
| HCT116 (Colon) | 13.51 | [3] | |
| Diarylheptanoid 19 | A549 (Lung) | 22.11 | [3] |
| HepG2 (Liver) | 17.65 | [3] | |
| HeLa (Cervical) | 15.43 | [3] | |
| MDA-MB-231 (Breast) | 25.88 | [3] | |
| HCT116 (Colon) | 19.72 | [3] | |
| Platyphylloside | B16 (Melanoma) | >100 | [4] |
| SNU-1 (Gastric) | >100 | [4] | |
| Hirsutanonol | B16 (Melanoma) | 25.3 | [4] |
| SNU-1 (Gastric) | 30.1 | [4] | |
| Hirsutenone | B16 (Melanoma) | 15.8 | [4] |
| SNU-1 (Gastric) | 20.5 | [4] |
Table 2: Anti-inflammatory Activity of Diarylheptanoid Derivatives
| Compound | Assay | Target/Cell Line | Inhibition/Effect | Reference |
| Platyphylloside | TNF-α & IL-6 production | LPS-stimulated macrophages | Inhibition of pro-inflammatory cytokines | [5] |
| Compound 28 | NO, IL-1β, IL-6 production | LPS-stimulated RAW264.7 cells | Marked blockage | [6] |
| Compound 40 | NO, IL-1β, IL-6 production | LPS-stimulated RAW264.7 cells | Marked blockage | [6] |
| Alnustone | Carrageenin-induced paw edema | Rats | Significant anti-inflammatory activity | [7] |
| trans-1,7-diphenyl-1-hepten-5-ol | Carrageenin-induced paw edema | Rats | Significant anti-inflammatory activity | [7] |
| trans,trans-1,7-diphenyl-1,3-heptadien-5-ol | Carrageenin-induced paw edema | Rats | Significant anti-inflammatory activity | [7] |
Key Signaling Pathways
Diarylheptanoids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and specific derivatives.
One of the key anti-inflammatory mechanisms of diarylheptanoids involves the activation of the α7 nicotinic acetylcholine receptor (α7 nAChR), which in turn modulates the JAK2-STAT3 signaling pathway.[6] This pathway plays a critical role in regulating the inflammatory response.
In the context of cancer, certain diarylheptanoids have been shown to affect the DNA damage response (DDR) pathway, specifically by down-regulating the expression of ATR (ataxia telangiectasia mutated and RAD3-related) and CHK1 (checkpoint kinase 1).[3][8] This interference with DNA damage signaling can lead to apoptosis in cancer cells.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activities of diarylheptanoids are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Culture: Human and mouse cancer cell lines (e.g., A549, HepG2, HeLa, MDA-MB-231, HCT116, B16, SNU-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (diarylheptanoid derivatives) and incubated for an additional 48 hours.
-
After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The supernatant is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
The anti-inflammatory activity of diarylheptanoid derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Subsequently, the cells are stimulated with LPS (1 μg/mL) for 24 hours.
-
The production of NO in the culture supernatant is measured using the Griess reagent. 100 μL of the supernatant is mixed with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The absorbance is measured at 540 nm.
-
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.
The following diagram illustrates the general workflow for evaluating the biological activity of this compound derivatives.
This guide provides a foundational understanding of the structure-activity relationship of this compound derivatives. Further research involving the synthesis of a broader range of analogs and their evaluation in more diverse biological assays will be crucial for the development of novel therapeutic agents based on this promising natural product scaffold.
References
- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three non-phenolic diarylheptanoids with anti-inflammatory activity from Curcuma xanthorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
Unveiling the Molecular Targets of Platyphyllonol: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of natural compounds is paramount. Platyphyllonol, a diarylheptanoid found in plants of the Alnus genus, has garnered interest for its potential therapeutic properties. This guide provides a comprehensive comparison of the confirmed and putative molecular targets of this compound and related diarylheptanoids, supported by experimental data and detailed protocols to aid in future research and drug discovery efforts.
While direct experimental validation of this compound's molecular targets remains an area of active investigation, extensive research on the broader class of diarylheptanoids provides significant insights into its likely mechanisms of action. The primary molecular pathways implicated in the biological activity of these compounds are central to inflammation and cellular signaling, including the NF-κB and JAK-STAT pathways, and the enzyme Cyclooxygenase-2 (COX-2).
Comparative Analysis of Molecular Targets
The anti-inflammatory and other biological activities of diarylheptanoids, including this compound, are attributed to their interaction with several key proteins. Below is a summary of the experimentally determined and predicted molecular targets for this class of compounds.
| Compound Class | Molecular Target | Biological Effect | Supporting Evidence |
| Diarylheptanoids | NF-κB Pathway | Inhibition of the activation of NF-κB, a key regulator of inflammation. This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). | Multiple studies on diarylheptanoids from Alnus hirsuta and Alnus japonica have demonstrated potent inhibition of LPS-induced NF-κB activation in macrophage cell lines. |
| JAK-STAT Pathway | Activation of the α7 nicotinic acetylcholine receptor (α7 nAchR), which in turn modulates the JAK2-STAT3 signaling pathway, leading to anti-inflammatory effects. | Research has identified a diarylheptanoid that acts as an agonist of the α7 nAchR-JAK2-STAT3 signaling pathway, resulting in the suppression of pro-inflammatory responses. | |
| Cyclooxygenase-2 (COX-2) | Inhibition of the expression of COX-2, a key enzyme in the synthesis of prostaglandins which are mediators of inflammation and pain. | Diarylheptanoids isolated from the bark of Alnus hirsuta have been shown to significantly inhibit the expression of COX-2. | |
| Farnesyl Protein Transferase (FPTase) | Inhibition of FPTase, an enzyme involved in post-translational modification of proteins, including Ras, which is implicated in cancer. | Certain diarylheptanoids from Curcuma longa and Alnus japonica have demonstrated inhibitory activity against FPTase. | |
| Epidermal Growth Factor Receptor (EGFR) | Potential binding to and inhibition of EGFR, a receptor tyrosine kinase involved in cell growth and proliferation. | Molecular docking studies have shown that diarylheptanoids from Garuga pinnata have a significant binding affinity for EGFR. | |
| Inducible Nitric Oxide Synthase (iNOS) | Potent inhibition of iNOS, the enzyme responsible for the production of high levels of nitric oxide, a key inflammatory mediator. | Diarylheptanoids from Alnus hirsuta have been identified as potent inhibitors of iNOS. |
Quantitative Data on Diarylheptanoid Activity
The following table summarizes the reported inhibitory concentrations (IC50) and other quantitative measures for various diarylheptanoids against their molecular targets. This data is crucial for comparing the potency of different compounds and for designing future experiments.
| Diarylheptanoid | Target/Assay | IC50 / Binding Affinity | Source |
| Hirsutenone | NF-κB Activation | 9.2 - 9.9 µM | |
| Hirsutenone | NO Production | 18.2 - 19.3 µM | |
| Hirsutenone | TNF-α Production | 22.3 - 23.7 µM | |
| Hirsutenone | SARS-CoV PLpro | 4.1 µM | |
| Oregonin | iNOS Inhibition | 3.8 µM | |
| Hirsutanonol | iNOS Inhibition | 14.3 µM | |
| Curcuminoids | FPTase Inhibition | 29 - 50 µM | |
| Garuganin 3 & 5 | EGFR Binding | -8.22 to -8.49 kcal/mol (Free Binding Energy) |
Signaling Pathway Diagrams
To visualize the molecular interactions of diarylheptanoids, the following diagrams illustrate their putative roles in the NF-κB and JAK-STAT signaling pathways.
Experimental Protocols
To facilitate further research, this section outlines the methodologies for key experiments used to identify and characterize the molecular targets of diarylheptanoids.
Objective: To determine the inhibitory effect of a compound on NF-κB activation.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization).
-
Treatment: After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce NF-κB activation.
-
Lysis and Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data Analysis: The relative luciferase activity is calculated, and the IC50 value for NF-κB inhibition is determined.
Objective: To assess the effect of a compound on the protein expression of COX-2.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., human keratinocytes) is treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound for a specified time.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Objective: To measure the direct inhibitory activity of a compound on a specific enzyme.
Methodology:
-
Assay Components: The assay mixture typically contains the purified enzyme (e.g., FPTase), its substrates (e.g., farnesyl pyrophosphate and a fluorescently labeled peptide), and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is initiated by adding one of the substrates and incubated at a specific temperature for a set period.
-
Detection: The enzymatic activity is measured by detecting the product formation. For FPTase, this can be the incorporation of the farnesyl group into the peptide, often measured by changes in fluorescence polarization or through a scintillation proximity assay.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
While the direct molecular targets of this compound are still being elucidated, the substantial body of evidence from studies on related diarylheptanoids strongly suggests its involvement in key inflammatory signaling pathways, including NF-κB and JAK-STAT, and the inhibition of enzymes like COX-2. The provided comparative data, pathway diagrams, and experimental protocols offer a valuable resource for researchers aiming to further investigate this compound and other diarylheptanoids as potential therapeutic agents. Future studies employing direct binding assays and comprehensive profiling will be crucial to definitively confirm the molecular targets of this compound and unlock its full therapeutic potential.
Cross-validation of Diarylheptanoid Effects in Different Cell Lines: A Comparative Guide Based on Hirsutenone, a Platyphyllonol Analog
Due to the limited availability of published experimental data on Platyphyllonol, this guide provides a comparative analysis of the biological effects of a structurally similar diarylheptanoid, hirsutenone, in various cancer cell lines. Hirsutenone, isolated from Alnus species, shares the core 1,7-diarylheptane structure with this compound and serves as a valuable proxy for understanding the potential anti-cancer activities of this class of compounds.
This guide is intended for researchers, scientists, and drug development professionals interested in the cytotoxic and apoptotic effects of diarylheptanoids on cancer cells. The information presented herein is a compilation of data from multiple studies to facilitate a cross-validation of hirsutenone's activity across different cell lineages.
Data Presentation: Cytotoxic Effects of Hirsutenone
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of hirsutenone in various cancer cell lines, demonstrating its cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | Leukemia | 11.37 | [1] |
| U937 | Leukemia | Not specified, but potent | [1] |
| THP-1 | Leukemia | Not specified, but potent | [1] |
| HL-60 | Leukemia | Not specified, but potent | [1] |
| HCT-15 | Colon Cancer | Not specified, but potent | [1] |
| Colo205 | Colon Cancer | Not specified, but potent | [1] |
| PC-3 | Prostate Cancer | ~15 | [2] |
| LNCaP | Prostate Cancer | ~25 | [2] |
| HT-29 | Colon Cancer | Not specified, but cytotoxic | [3] |
| B16 | Murine Melanoma | Potent cytotoxicity observed | [4] |
| SNU-1 | Human Gastric Cancer | Potent cytotoxicity observed | [4] |
Mechanism of Action: Apoptosis Induction and Signaling Pathways
Hirsutenone has been demonstrated to induce apoptosis in cancer cells through multiple mechanisms. The primary pathways implicated in its mode of action include the inhibition of the Akt signaling pathway and the induction of reactive oxygen species (ROS).
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by hirsutenone, leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: Proposed signaling pathway of hirsutenone-induced apoptosis.
Experimental Protocols
This section provides a general overview of the methodologies used to assess the effects of compounds like hirsutenone.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., hirsutenone) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound as described for the cell viability assay.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Experimental Workflow Diagram
The following flowchart illustrates a typical experimental workflow for evaluating the anti-cancer effects of a test compound.
Caption: General experimental workflow for in vitro anti-cancer drug screening.
References
- 1. worldscientific.com [worldscientific.com]
- 2. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 3. Cytotoxic activity of hirsutanone, a diarylheptanoid isolated from Alnus glutinosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Platyphyllonol compared to known inhibitors
An in-depth analysis of the anti-influenza activity of Platyphyllonol, a naturally occurring diarylheptanoid, reveals its potential as an inhibitor of the viral neuraminidase. This guide provides a comparative overview of its efficacy against known neuraminidase inhibitors, details the experimental methodologies used for this assessment, and visualizes the underlying biochemical pathways.
Comparative Efficacy of this compound
This compound has been identified as an active inhibitor of the neuraminidase enzyme of the H9N2 influenza virus. Its inhibitory efficacy, along with that of well-established neuraminidase inhibitors, is summarized below.
| Compound | Target Enzyme | IC50 (µM) | Virus Strain |
| This compound | Neuraminidase | 18.6 | H9N2 |
| Oseltamivir Acid | Neuraminidase | 0.009 | H9N2 |
| Zanamivir | Neuraminidase | 0.005 | H9N2 |
-
IC50 (50% inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
The evaluation of this compound's neuraminidase inhibitory activity was conducted using the following methodology:
Neuraminidase Inhibition Assay:
The inhibitory effect of this compound on influenza virus neuraminidase was determined using a commercially available neuraminidase inhibitor screening kit. The assay was performed in a 96-well plate format.
-
Enzyme Preparation: Recombinant H9N2 neuraminidase enzyme was diluted in assay buffer to the desired concentration.
-
Compound Preparation: this compound was dissolved in DMSO and then serially diluted in assay buffer to obtain a range of concentrations. Oseltamivir acid and Zanamivir were used as positive controls and prepared in the same manner.
-
Assay Reaction:
-
20 µL of the diluted neuraminidase enzyme was added to each well of the 96-well plate.
-
10 µL of the serially diluted this compound or control inhibitors were added to the respective wells.
-
The plate was incubated at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Following incubation, 10 µL of the fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), was added to each well.
-
The plate was then incubated at 37°C for 60 minutes.
-
-
Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, was measured using a fluorescence plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: The percentage of neuraminidase inhibition was calculated for each inhibitor concentration. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Influenza Virus Neuraminidase Inhibition Pathway
The following diagram illustrates the mechanism of action of neuraminidase inhibitors.
Caption: Mechanism of neuraminidase inhibition by this compound.
Experimental Workflow for Neuraminidase Inhibition Assay
The workflow for determining the IC50 value of this compound is depicted below.
Caption: Workflow for the neuraminidase inhibition assay.
Safety Operating Guide
Prudent Disposal of Platyphyllonol in a Laboratory Setting
Disclaimer: A specific Safety Data Sheet (SDS) for Platyphyllonol could not be located. The following disposal procedures are based on general best practices for the disposal of non-hazardous research-grade chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department or a qualified safety professional for definitive guidance tailored to their specific circumstances and local regulations.
Chemical and Physical Properties
A summary of available data for this compound and a related compound is presented below. This information is crucial for a preliminary assessment, but it does not replace a comprehensive SDS.
| Property | This compound | This compound 5-O-β-D-xylopyranoside |
| Molecular Formula | C19H22O4 | C24H30O8 |
| Molecular Weight | 314.38 g/mol | 446.49 g/mol |
| CAS Number | 41137-85-3 | 288141-04-8 |
General Disposal Procedures for Research-Grade Chemicals
In the absence of a specific SDS for this compound, a conservative approach to disposal is recommended. The following is a step-by-step guide for the disposal of small quantities of research-grade chemicals that are not classified as hazardous.
Step 1: Waste Identification and Segregation
The first and most critical step is to determine if the waste is hazardous. Since a specific SDS for this compound is unavailable, it is safest to treat it as potentially hazardous until a qualified assessment can be made.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[1][2]
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any known information.[2][3]
Step 2: Containerization
Proper containerization is essential to prevent leaks and spills.
-
Use Appropriate Containers: Store chemical waste in a compatible, sealed container.[4] The original container is often the best choice.
-
Secure Closure: Ensure the container is tightly closed except when adding waste.
Step 3: Storage
Store the waste safely pending disposal.
-
Designated Area: Store the waste container in a designated satellite accumulation area.[4]
-
Secondary Containment: Use secondary containment to capture any potential leaks.
Step 4: Disposal Path Determination
Consult with your institution's EHS department to determine the appropriate disposal path. Based on general guidelines for non-hazardous chemicals, the options may include:
-
Hazardous Waste Program: This is the most conservative and recommended approach in the absence of complete hazard information. Your EHS department will collect and dispose of the waste according to regulatory requirements.[5]
-
Trash Disposal (for non-hazardous solids): If deemed non-hazardous by a qualified professional, solid this compound waste may be suitable for disposal in the regular trash, provided it is securely packaged.[6]
-
Drain Disposal (for non-hazardous liquids): If this compound is in a non-hazardous aqueous solution, drain disposal with copious amounts of water may be an option, but only with explicit approval from EHS.[7][8]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on general laboratory chemical waste management guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound where a specific SDS is not available.
Caption: General workflow for the disposal of a research chemical with an unknown hazard profile.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Handling Guidance for Platyphyllonol
Disclaimer: A specific Safety Data Sheet (SDS) for Platyphyllonol could not be located. The following guidance is based on best practices for handling chemical compounds with unknown toxicological properties and information from safety data sheets for similar research chemicals. Researchers should always conduct a thorough risk assessment before handling any new compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps and data presented are intended to build a foundation of safety and trust for laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety protocols.
| PPE Category | Recommended Equipment |
| Eye and Face | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Hand | Wear appropriate protective gloves to prevent skin exposure. For handling pesticides, durable, chemical-resistant gauntlet gloves that extend up the forearm are recommended. Consider wearing a light pair of disposable gloves under the outer gloves for additional protection. |
| Body | Wear appropriate protective clothing to prevent skin exposure. A lab coat or coveralls should be worn. For activities with a risk of splashing, a chemical-resistant apron may be necessary. |
| Respiratory | If handling as a powder or if aerosolization is possible, follow OSHA respirator regulations. A particulates filter conforming to EN 143 is a recommended filter type. |
Emergency Procedures for Accidental Exposure
In the event of accidental exposure to this compound, immediate action is crucial. The following table outlines the initial first aid measures to be taken.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing. Seek medical attention. |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Operational and Disposal Plans
Proper handling and disposal are essential to maintain a safe laboratory environment.
Handling and Storage:
-
Avoid getting the chemical in eyes, on skin, or on clothing.
-
Avoid ingestion and inhalation.
-
Wash hands thoroughly before breaks and immediately after handling the product.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.
-
Follow all federal, state, and local regulations for chemical waste disposal.
-
Contaminated PPE, such as gloves, should be disposed of as chemical waste.
The logical workflow for handling this compound, from preparation to disposal, is illustrated below.
Caption: A logical workflow for the safe handling of this compound.
The following diagram illustrates the hierarchy of controls to be implemented to ensure safety when working with this compound.
Caption: The hierarchy of safety controls for handling chemical substances.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
